Demethoxy-7-O-methylcapillarisin
Beschreibung
Eigenschaften
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-20-11-6-12(18)16-13(19)8-15(22-14(16)7-11)21-10-4-2-9(17)3-5-10/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZNDYPDNBEAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)OC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20813518 | |
| Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61854-37-3 | |
| Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolating Demethoxy-7-O-methylcapillarisin from Artemisia scoparia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and potential biological activities of Demethoxy-7-O-methylcapillarisin, a phenolic compound found in Artemisia scoparia. This document details a representative experimental protocol for its extraction and purification, summarizes expected quantitative data, and explores its likely involvement in key cellular signaling pathways based on existing research on structurally related compounds.
Introduction
Artemisia scoparia, commonly known as redstem wormwood, is a perennial herb that has been a staple in traditional medicine for centuries. It is a rich source of various bioactive compounds, including flavonoids and other phenolics. Among these is this compound, a compound of interest for its potential therapeutic properties. This guide outlines the methodologies for isolating this specific compound and delves into its probable biological significance, providing a foundation for further research and drug development.
Experimental Protocols
While a definitive, detailed protocol for the isolation of this compound from Artemisia scoparia is not extensively documented in publicly available literature, a representative procedure can be constructed based on common phytochemical isolation techniques for flavonoids from plant materials. The following protocol is a composite of established methods.
Plant Material Collection and Preparation
-
Collection: The aerial parts of Artemisia scoparia are collected during the flowering season.
-
Drying: The plant material is air-dried in the shade at room temperature to preserve the chemical integrity of its constituents.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to extraction with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Isolation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their solubility.
-
Column Chromatography: The ethyl acetate fraction, which is expected to be rich in flavonoids, is subjected to repeated silica (B1680970) gel column chromatography.
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) is commonly used. The polarity is gradually increased by increasing the percentage of methanol. Fractions are collected systematically.
-
-
Further Purification: Fractions containing the target compound, as indicated by Thin Layer Chromatography (TLC) analysis, are pooled and may be subjected to further purification using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Structure Elucidation and Purity Assessment
-
Spectroscopic Analysis: The structure of the isolated compound is elucidated using various spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
-
Purity Analysis: The purity of the isolated this compound is determined using HPLC.
Data Presentation
The following tables summarize the expected quantitative data for the isolation and characterization of this compound. It is important to note that specific yields and purity may vary depending on the plant material and the precise experimental conditions used.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₆ | |
| Molecular Weight | 300.26 g/mol | |
| CAS Number | 61854-37-3 |
| Parameter | Description |
| Yield | The yield of pure this compound from the dried plant material is not explicitly reported in the available literature. However, yields of individual flavonoids from medicinal plants typically range from 0.01% to 0.5% of the dry weight. |
| Purity | Purity is typically assessed by HPLC and should be ≥95% for use in biological assays. |
Mandatory Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Potential Signaling Pathway Inhibition
Based on studies of structurally similar methoxyphenolic compounds and flavonoids, this compound is likely to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways such as NF-κB and MAPK.
Caption: Potential inhibition of NF-κB and MAPK pathways.
Biological Activity and Signaling Pathways
While direct experimental data on the biological activities of this compound is limited, its chemical structure as a methoxyphenolic flavonoid suggests potential anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
Methoxyphenolic compounds are known to possess anti-inflammatory properties. This activity is often mediated through the inhibition of key inflammatory pathways. It is plausible that this compound could inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines by targeting the enzymes responsible for their synthesis, like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Antioxidant Activity
Phenolic compounds are well-established antioxidants. The antioxidant capacity of this compound would likely involve the scavenging of free radicals and the chelation of metal ions, thereby protecting cells from oxidative damage.
Signaling Pathway Modulation
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκB. It is hypothesized that this compound could similarly inhibit the NF-κB signaling cascade.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It is comprised of several kinases, including ERK, JNK, and p38. Flavonoids have been reported to modulate MAPK signaling, and it is likely that this compound also interacts with this pathway to exert its biological effects.
Conclusion
This compound from Artemisia scoparia represents a promising natural product for further investigation. This guide provides a foundational understanding of its isolation and potential biological activities. The detailed experimental workflow, though representative, offers a solid starting point for researchers. The hypothesized involvement in the NF-κB and MAPK signaling pathways underscores its potential as a lead compound for the development of novel anti-inflammatory and antioxidant therapies. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.
Demethoxy-7-O-methylcapillarisin chemical structure and properties
An In-depth Technical Guide on Capillarisin (B150004)
Disclaimer: Initial searches for "Demethoxy-7-O-methylcapillarisin" did not yield a known chemical entity. This guide focuses on the well-researched compound Capillarisin , a major bioactive constituent of Artemisia capillaris, as it is likely the intended subject of interest.
Introduction
Capillarisin is a chromone (B188151) derivative isolated from the medicinal herb Artemisia capillaris Thunb. (Compositae), a plant with a long history of use in traditional medicine for treating liver disorders, inflammation, and other ailments.[1] Modern scientific research has identified Capillarisin as a key contributor to the plant's therapeutic effects, demonstrating a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Capillarisin, with a focus on its underlying molecular mechanisms.
Chemical Structure and Properties
The chemical structure of Capillarisin was established as 2-(p-hydroxyphenoxy)-6-methoxy-5,7-dihydroxychromone.[4]
Table 1: Chemical and Physical Properties of Capillarisin
| Property | Value | Reference |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one | [5] |
| Molecular Formula | C16H12O7 | [5][6] |
| Molecular Weight | 316.26 g/mol | [5][6] |
| CAS Number | 56365-38-9 | [5][6] |
| Appearance | Light yellow to yellow powder | [7] |
| Melting Point | Approximately 225°C (decomposes) | [7] |
| Boiling Point | 582.6±50.0 °C (Predicted) | [7] |
| Density | 1.551±0.06 g/cm3 (Predicted) | [7] |
| pKa | 6.37±0.40 (Predicted) | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [7] |
Biological Activities and Mechanisms of Action
Capillarisin exhibits a broad spectrum of biological activities, which are summarized in the table below.
Table 2: Summary of Biological Activities of Capillarisin
| Biological Activity | In Vitro/In Vivo Model | Key Findings | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages; CFA- and carrageenan-induced paw edema in mice | Inhibited the production of NO, PGE2, and TNF-α. Suppressed NF-κB, Akt, and MAPK signaling pathways. | [1] |
| Antioxidant | Neuroblastoma SH-SY5Y cells and microglial BV2 cells | Activated the Nrf2/HO-1 signaling pathway, leading to increased expression of antioxidant enzymes. | [2][3] |
| Anti-tumor | Prostate carcinoma cells | Inhibited cell proliferation and invasion. | [4] |
| Neuroprotective | Bupivacaine-induced apoptosis in SH-SY5Y cells | Protected against apoptosis via the ROS-mediated PI3K/PKB pathway. | [4] |
| Vasorelaxant | Rabbit penile corpus cavernosum | Induced relaxation by activating the NO-cGMP and adenylyl cAMP signaling pathways. | [8] |
| Hepatoprotective | Not specified in the provided abstracts | Traditionally used for liver protection. | [1][6] |
Anti-inflammatory and Antioxidant Mechanisms
Capillarisin's anti-inflammatory and antioxidant effects are primarily mediated through the modulation of key signaling pathways.
-
Nrf2/HO-1 Pathway: Capillarisin activates the transcription factor Nrf2 (nuclear factor E2-related factor-2), leading to its phosphorylation and translocation to the nucleus.[2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), promoting the transcription of downstream antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1.[2][3] This pathway is crucial for cellular defense against oxidative stress.
-
MAPK and NF-κB Pathways: Capillarisin has been shown to attenuate exercise-induced muscle damage by suppressing the activation of mitogen-activated protein kinases (MAPKs), specifically ERK1/2 and JNK, and the nuclear factor-κB (NF-κB) pathway.[9] It also inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB, Akt, and MAP kinases in macrophages, which is mediated by MyD88 and TIRAP.[1] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Capillarisin.
Caption: Capillarisin-mediated activation of the Nrf2/HO-1 signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Capillarisin.
Pharmacokinetics
Studies on the pharmacokinetics of Capillarisin, often as a component of herbal formulas like Yin-Chen-Hao-Tang, indicate that it can reach its maximum concentration in the body within about an hour.[10][11] However, its half-life is relatively short.[10] The pharmacokinetic properties can be influenced by co-administered herbs, which may alter its absorption and metabolism.[10]
Table 3: Pharmacokinetic Parameters of Capillarisin
| Parameter | Value | Condition | Reference |
| Time to Maximum Concentration (Tmax) | ~1 hour | Oral administration of A. capillaris extracts | [10][11] |
| Half-life (t1/2) | Relatively short | Oral administration of A. capillaris extracts | [10] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible investigation of Capillarisin's biological activities. Below are representative protocols adapted from the literature.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is based on the Griess reaction to measure nitrite, a stable product of NO.
Objective: To determine the effect of Capillarisin on LPS-induced NO production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Capillarisin (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Capillarisin for 2 hours.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 22-24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (equal parts of A and B, mixed immediately before use) in a separate 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO production relative to the LPS-stimulated control.
Western Blot Analysis for Protein Expression
This protocol is used to detect the expression levels of specific proteins in cell lysates.
Objective: To investigate the effect of Capillarisin on the expression of proteins involved in inflammatory and antioxidant signaling pathways (e.g., iNOS, COX-2, Nrf2, HO-1).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Diagram
Caption: General experimental workflow for investigating the bioactivity of Capillarisin.
Synthesis
While Capillarisin is a natural product, synthetic routes have been developed. One approach involves the synthesis of a sulfur analogue of Capillarisin from 3,4,5-trimethoxyphenol.[12] This synthetic scheme utilizes selective alkylation and a one-pot reaction via an imidazolyl intermediate to construct the final product.[12]
Conclusion
Capillarisin is a promising natural compound with a diverse range of pharmacological activities, particularly in the realms of anti-inflammatory and antioxidant effects. Its mechanisms of action, centered on the modulation of the Nrf2/HO-1 and NF-κB signaling pathways, provide a strong scientific basis for its therapeutic potential. Further research, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in the treatment of various inflammatory and oxidative stress-related diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the further exploration of Capillarisin.
References
- 1. Molecular mechanism of capillarisin-mediated inhibition of MyD88/TIRAP inflammatory signaling in in vitro and in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillarisin augments anti-oxidative and anti-inflammatory responses by activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Capillarisin, a Constituent from Artemisiae Capillaris Herba [jstage.jst.go.jp]
- 5. Capillarisin | C16H12O7 | CID 5281342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 56365-38-9: Capillarisin | CymitQuimica [cymitquimica.com]
- 7. Capillarisin | 56365-38-9 [amp.chemicalbook.com]
- 8. The role of capillarisin from Artemisia capillaris on penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillarisin attenuates exercise-induced muscle damage through MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of a capillarisin sulfur-analogue possessing aldose reductase inhibitory activity by selective isopropylation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of Demethoxy-7-O-methylcapillarisin and its Analogue Capillarisin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the biological activities of Demethoxy-7-O-methylcapillarisin and its closely related, extensively studied analogue, Capillarisin (B150004). While specific research on this compound is limited, this document leverages the substantial body of evidence available for Capillarisin to infer potential therapeutic applications and mechanisms of action. Both compounds are natural chromones isolated from Artemisia scoparia and Artemisia capillaris, plants with a long history in traditional medicine for treating inflammatory conditions and liver ailments. This guide focuses on the anti-inflammatory and anticancer properties of Capillarisin, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction
This compound is a natural product isolated from the herb Artemisia scoparia. Its chemical structure is characterized by a chromone (B188151) backbone. Despite its identification, there is a notable scarcity of published research specifically detailing its biological activities and mechanism of action.
However, the structurally similar and more extensively researched compound, Capillarisin, also a major bioactive constituent of Artemisia capillaris, offers significant insights. Capillarisin has demonstrated potent antioxidant, anti-inflammatory, and anticancer properties. This guide will primarily focus on the established biological activities of Capillarisin to provide a robust framework for understanding the potential of this class of compounds.
Quantitative Data on Biological Activities of Capillarisin
The following tables summarize the quantitative data from various in vitro studies on the biological activities of Capillarisin.
Table 1: Anticancer Activity of Capillarisin
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| HOS | Osteosarcoma | MTT Assay | Dose-dependent growth inhibition | [1] |
| DU145 | Prostate Carcinoma (androgen-independent) | WST-1 Assay | Inhibition of cell growth | [2] |
| LNCaP | Prostate Carcinoma (androgen-dependent) | WST-1 Assay | Inhibition of cell growth | [2] |
| MCF-7 | Breast Carcinoma | Matrigel Invasion Assay | Significant suppression of PMA-induced invasion | [3] |
| Multiple Myeloma Cells | Multiple Myeloma | N/A | Inhibition of constitutive and inducible STAT3 activation | [4] |
Table 2: Anti-inflammatory Activity of Capillarisin
| Cell Line/Model | Condition | Parameter Measured | Effect | Reference |
| RAW 264.7 Macrophages | LPS-induced | NO Production | Significant suppression | [5] |
| RAW 264.7 Macrophages | LPS-induced | iNOS and COX-2 Expression | Dose-dependent inhibition | [5] |
| RAW 264.7 Macrophages | LPS-induced | TNF-α, IL-6, IL-1β, PGE2 Secretion | Decreased secretion | [5] |
| BV2 Microglial Cells | LPS-induced | TNF-α, IL-6, IL-1β, NO, PGE2 Production | Dose-dependent suppression | [6] |
| ICR Mice | CFA-induced Paw Edema | Paw Edema | Inhibition at 20 and 80 mg/kg (i.p.) | [7] |
| ICR Mice | Carrageenan-induced Paw Edema | Paw Edema | Inhibition at 20 and 80 mg/kg (i.p.) | [7] |
Key Signaling Pathways Modulated by Capillarisin
Capillarisin exerts its biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Anti-inflammatory Signaling Pathways
Capillarisin demonstrates significant anti-inflammatory activity primarily through the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 antioxidant response pathway.
References
- 1. Capillarisin Exhibits Anticancer Effects by Inducing Apoptosis, Cell Cycle Arrest and Mitochondrial Membrane Potential Loss in Osteosarcoma Cancer Cells (HOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Suppression of PMA-induced tumor cell invasion by capillarisin via the inhibition of NF-kappaB-dependent MMP-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillarisin inhibits constitutive and inducible STAT3 activation through induction of SHP-1 and SHP-2 tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillarisin Suppresses Lipopolysaccharide-Induced Inflammatory Mediators in BV2 Microglial Cells by Suppressing TLR4-Mediated NF-κB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of capillarisin-mediated inhibition of MyD88/TIRAP inflammatory signaling in in vitro and in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethoxy-7-O-methylcapillarisin: A Methoxylated Flavonoid with Therapeutic Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Demethoxy-7-O-methylcapillarisin, a methoxylated flavonoid isolated from the plant Artemisia scoparia, is emerging as a compound of significant interest in the fields of pharmacology and drug development. As a member of the flavonoid class of polyphenolic secondary metabolites, it possesses a characteristic chromone (B188151) core. The presence of methoxy (B1213986) groups in its structure enhances its metabolic stability and bioavailability compared to its hydroxylated counterparts, making it a promising candidate for therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development.
Introduction
Flavonoids are a diverse group of natural products known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Methoxylated flavonoids, in particular, have garnered increasing attention due to their improved pharmacokinetic profiles. This compound, with the chemical formula C16H12O6 and a molecular weight of 300.26 g/mol , is a notable example of this subclass.[1][2] It is classified as a phenol (B47542) and a chromone, isolated from Artemisia scoparia.[1][2] This document serves as a technical resource for scientists and researchers, consolidating the current understanding of this compound and providing a foundation for future investigations into its therapeutic potential.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and potential formulation into drug delivery systems.
| Property | Value | Reference |
| Chemical Formula | C16H12O6 | [1][2] |
| Molecular Weight | 300.26 g/mol | [1] |
| CAS Number | 61854-37-3 | [2] |
| Appearance | Powder | [2] |
| Source | Artemisia scoparia | [1][2] |
Biological Activities and Mechanism of Action
While specific quantitative data for this compound is limited in publicly available literature, the broader class of methoxylated flavonoids has been extensively studied. This section extrapolates the potential biological activities of this compound based on the known functions of structurally similar compounds and general principles of methoxylated flavonoids.
Anti-inflammatory Activity
Methoxylated flavonoids are known to possess potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This inhibition is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Anticancer Activity
The anticancer potential of methoxylated flavonoids has been demonstrated in various cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.
Signaling Pathway Modulation
The biological effects of methoxylated flavonoids are mediated through their interaction with key cellular signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Methoxylated flavonoids have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. It comprises a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and apoptosis. Methoxylated flavonoids can suppress the phosphorylation and activation of key MAPK proteins.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Methoxylated flavonoids have been reported to inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on standard techniques used for the evaluation of methoxylated flavonoids.
Isolation and Purification of this compound
Methodology:
-
Extraction: The dried and powdered aerial parts of Artemisia scoparia are extracted with a suitable solvent such as ethanol or methanol (B129727) at room temperature.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: The crude extract is subjected to silica gel column chromatography. A gradient elution is performed using a solvent system of increasing polarity (e.g., n-hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) to separate the components.
-
Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Purification: Fractions enriched with this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Treatment: The cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Western Blot Analysis
Purpose: To investigate the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound as described for the cell viability assay. After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., phospho-p65, phospho-ERK, phospho-Akt, and their total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion and Future Directions
This compound, a methoxylated flavonoid from Artemisia scoparia, holds considerable promise as a therapeutic agent due to its potential anti-inflammatory and anticancer activities. Its mechanism of action likely involves the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. However, a significant gap exists in the literature regarding specific quantitative data and detailed experimental studies on this particular compound. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC50 values of this compound in various cancer cell lines and inflammatory models.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and the downstream effects on signaling pathways through techniques like transcriptomics and proteomics.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of inflammation and cancer.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its bioavailability and in vivo stability.
Addressing these research areas will be crucial for translating the therapeutic potential of this compound from the laboratory to clinical applications.
References
Demethoxy-7-O-methylcapillarisin CAS number 61854-37-3 information
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethoxy-7-O-methylcapillarisin (CAS Number: 61854-37-3) is a natural phenolic compound isolated from the herb Artemisia scoparia.[1][2] Structurally, it belongs to the chromone (B188151) class of compounds. While research into the specific biological activities of this compound is limited, the well-documented pharmacological profile of its source, Artemisia scoparia, and related methoxylated phenolic compounds suggests potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties and a discussion of the potential biological activities based on related compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily derived from supplier specifications and chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 61854-37-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₆H₁₂O₆ | [1][2][4] |
| Molecular Weight | 300.26 g/mol | [4] |
| Appearance | Powder | [1][2] |
| Purity | ≥97.5% (typical) | [1][2] |
| Solubility | Information not widely available. As a phenolic compound, solubility in organic solvents like DMSO and ethanol (B145695) is expected. | |
| Storage | Store at -20°C for long-term stability. | [4] |
Synthesis
Detailed, step-by-step synthetic protocols for this compound are not extensively published in readily available literature. Commercial suppliers typically isolate the compound from its natural source, Artemisia scoparia.[1][2]
Potential Biological Activities and Signaling Pathways
Direct experimental evidence detailing the biological activities and modulated signaling pathways of this compound is not currently available in the public domain. However, based on the known activities of compounds isolated from Artemisia scoparia and other structurally similar methoxylated flavonoids, we can infer potential areas of pharmacological interest.
Anti-inflammatory Activity (Hypothesized)
Artemisia scoparia extracts have demonstrated significant anti-inflammatory properties. Furthermore, various methoxylated flavonoids and coumarins have been shown to inhibit key inflammatory mediators. For instance, 4-hydroxy-7-methoxycoumarin (B561722) has been reported to suppress the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-activated macrophages, leading to a reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] It is plausible that this compound could exert similar effects.
A hypothetical workflow for investigating the anti-inflammatory potential of this compound is presented below.
Caption: Proposed workflow for evaluating the anti-inflammatory effects.
A potential signaling pathway that could be investigated is the NF-κB pathway, a central regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Anticancer Activity (Hypothesized)
Numerous natural products containing methoxy (B1213986) and hydroxyl functional groups exhibit anticancer properties. For example, Demethoxycurcumin has been shown to induce apoptosis in head and neck squamous cell carcinoma cells by inhibiting the NF-κB pathway.[7] Another related compound, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone, suppresses proliferation and induces apoptosis in multiple myeloma cells via inhibition of the PI3K/Akt/mTOR signaling pathway.[8] Given these precedents, this compound warrants investigation for its potential cytotoxic and apoptotic effects on various cancer cell lines.
A potential mechanism of action could involve the modulation of key survival pathways like PI3K/Akt/mTOR.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Antioxidant Activity (Hypothesized)
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings of this compound suggests it may possess antioxidant capacity. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay could be employed to quantify this potential activity.
Experimental Protocols (General Framework)
As specific experimental data for this compound is lacking, this section provides a general framework for protocols that could be adapted to study its biological activities.
In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Viability Assay (MTT): Treat cells with varying concentrations of this compound for 24 hours to determine non-toxic concentrations.
-
Inflammatory Stimulation: Pre-treat cells with non-toxic concentrations of the compound for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure NO production in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, p38, ERK, JNK).
In Vitro Anticancer Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media.
-
Cytotoxicity Assay (MTT/SRB): Treat cells with a range of concentrations of this compound for 48-72 hours to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V/PI Staining): Treat cells with the compound at its IC₅₀ concentration and analyze for apoptosis using flow cytometry after staining with Annexin V-FITC and propidium (B1200493) iodide.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of compound-treated cells by flow cytometry after propidium iodide staining.
-
Western Blot Analysis: Investigate the effect of the compound on the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and cell survival signaling (e.g., PI3K, Akt, mTOR).
Conclusion and Future Directions
This compound is a readily available natural product with a chemical structure suggestive of potential anti-inflammatory, anticancer, and antioxidant activities. However, there is a notable absence of published research specifically investigating its pharmacological properties. The information presented in this guide, based on the activities of its natural source and structurally related compounds, provides a strong rationale for initiating such studies. Future research should focus on systematically evaluating its efficacy in various in vitro and in vivo models to elucidate its mechanisms of action and potential as a therapeutic lead compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CasNo.61854-37-3 BOC Sciences United States [bocscichem.lookchem.com]
- 3. clinivex.com [clinivex.com]
- 4. Epoprostenol | CAS:61849-14-7 | Endogenous IP receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. chemwhat.com [chemwhat.com]
- 6. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vorapaxar | CAS:618385-01-6 | PAR-1 antagonist,potent and orally active | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. 5,7-Dihydroxychromone | CAS:31721-94-5 | Manufacturer ChemFaces [chemfaces.com]
Demethoxy-7-O-methylcapillarisin: A Technical Guide to its Discovery, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethoxy-7-O-methylcapillarisin is a naturally occurring 2-phenoxychromone that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, detailing its isolation from natural sources. A key focus is the chemical synthesis of this molecule, with a detailed exploration of the pivotal intramolecular Wittig reaction. Furthermore, this document summarizes the current understanding of its biological activities, supported by available quantitative data, and explores its potential modulation of key signaling pathways implicated in disease. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Discovery and Natural Occurrence
This compound is a phenolic compound that has been isolated from the herbs of Artemisia scoparia[1]. It belongs to the 2-phenoxychromone class of natural products. The isolation of a closely related derivative, 6-demethoxy-4'-O-methylcapillarisin, has been reported from the dichloromethane (B109758) extract of the aerial parts of Artemisia biennis. This suggests that the 2-phenoxychromone scaffold is a characteristic feature of certain species within the Artemisia genus.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 61854-37-3 | [2] |
| Molecular Formula | C₁₆H₁₂O₆ | [2] |
| Molecular Weight | 300.26 g/mol | |
| Appearance | Powder | [2] |
| Purity (typical) | >97.5% | [2] |
| Class | Phenols, Polyphenols, 2-Phenoxychromone | [1] |
Synthesis
The total synthesis of this compound (referred to as demethoxycapillarisin (B45786) in the original literature) was first reported by Takeno et al. in 1981. The key transformation in their synthetic route is an intramolecular Wittig reaction.
Retrosynthetic Analysis and Strategy
The synthesis hinges on the formation of the chromone (B188151) core via an intramolecular olefination. The general workflow for the synthesis is depicted below.
References
- 1. Synthesis of demethoxycapillarisin, a naturally occurring 2-phenoxychromone, and related compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Demethoxy-7-O-methylcapillarisin: A Preclinical Review and Future Directions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the therapeutic potential of Demethoxy-7-O-methylcapillarisin is limited in the currently available scientific literature. This guide provides a comprehensive overview based on the activities of structurally similar compounds and proposes putative mechanisms and experimental protocols to facilitate future research. The presented quantitative data and signaling pathways are derived from studies on related molecules and should be considered as predictive for this compound, pending direct experimental validation.
Introduction
This compound, a natural phenol (B47542) isolated from the herbs of Artemisia scoparia (also known as Artemisia capillaris), is a promising yet understudied compound in the realm of pharmacognosy.[1][2] Belonging to the flavonoid class of polyphenols, its chemical structure suggests a potential for a wide range of biological activities. This technical guide aims to synthesize the existing, albeit indirect, evidence for the therapeutic potential of this compound in several key areas: anti-inflammatory, anti-cancer, hepatoprotective, and neuroprotective effects. By examining the established mechanisms and quantitative data from structurally analogous compounds, this document provides a foundational framework for researchers and drug development professionals to design and execute targeted studies on this intriguing natural product.
Anti-inflammatory Potential
The inflammatory response is a critical component of the immune system, but its dysregulation can lead to chronic diseases. Many natural flavonoids exhibit potent anti-inflammatory properties, and this compound is hypothesized to share these characteristics. The primary mechanisms underlying the anti-inflammatory effects of similar flavonoids involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Putative Mechanism of Action
This compound is predicted to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is likely achieved through the suppression of the NF-κB and MAPK signaling cascades. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Simultaneously, LPS can activate the MAPK pathways (ERK, JNK, and p38), which further amplify the inflammatory response. This compound may inhibit the phosphorylation of IκBα and the MAPK proteins, thereby blocking these pro-inflammatory signals.
Quantitative Data from Structurally Similar Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 6,7-Dimethoxy-4-methylcoumarin | RAW 264.7 macrophages | Nitric Oxide (NO) Production | ~100 | N/A |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | RAW 264.7 cells | NO Release | 5.77 ± 0.66 | [3] |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | RAW 264.7 cells | PGE2 Release | 9.70 ± 1.46 | [3] |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | BV2 microglia | NO Release | 8.23 ± 0.98 | [3] |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | BV2 microglia | PGE2 Release | 12.51 ± 2.11 | [3] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
Objective: To determine the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Pre-treat the cells with the different concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with LPS and vehicle) and a negative control group (cells without any treatment).
-
-
Nitrite Measurement:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-only treated group.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.
-
Anti-cancer Potential
Many flavonoids have demonstrated significant anti-cancer properties, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. It is plausible that this compound possesses similar cytotoxic effects against cancer cells.
Putative Mechanism of Action
The anti-cancer activity of this compound is likely mediated through the induction of apoptosis. One potential pathway involves the inhibition of the pro-survival NF-κB signaling pathway, which is often constitutively active in cancer cells. By inhibiting NF-κB, the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL would be downregulated. This would shift the cellular balance towards apoptosis, leading to the activation of the caspase cascade. The activation of initiator caspases (e.g., caspase-8 and caspase-9) would then trigger the executioner caspases (e.g., caspase-3), resulting in the cleavage of cellular substrates and ultimately, programmed cell death.
Quantitative Data from Structurally Similar Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Demethoxycurcumin | FaDu (Head and Neck Squamous Cell Carcinoma) | MTT Assay | ~15 | |
| 5-hydroxy 3′,4′,7-trimethoxyflavone | MCF-7 (Breast Cancer) | MTT Assay | 12 (24h), 8 (48h) | [4] |
| Artesunate (semi-synthetic derivative of artemisinin) | MCF-7 (Breast Cancer) | MTT Assay | ~25 (24h) | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells) and determine its IC50 value.
Materials:
-
This compound
-
MCF-7 human breast cancer cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Maintain MCF-7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment:
-
Prepare a series of dilutions of this compound in DMEM.
-
Replace the medium in the wells with the medium containing different concentrations of the compound.
-
Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Hepatoprotective Potential
Liver injury, often induced by toxins, drugs, or alcohol, is a major health concern. Natural compounds with antioxidant properties are of great interest for their potential to protect the liver. The chemical structure of this compound suggests it may possess such hepatoprotective effects.
Putative Mechanism of Action
The hepatoprotective mechanism of this compound is likely rooted in its antioxidant and anti-inflammatory properties. In a model of carbon tetrachloride (CCl4)-induced liver injury, CCl4 is metabolized by cytochrome P450 to form the highly reactive trichloromethyl radical (•CCl3). This radical initiates lipid peroxidation of cellular membranes, leading to hepatocyte damage and the release of liver enzymes like ALT and AST into the bloodstream. This compound may act by directly scavenging these free radicals and/or by upregulating the endogenous antioxidant defense system through the activation of the Nrf2 pathway. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, which can mitigate the oxidative stress induced by CCl4.
Quantitative Data from Structurally Similar Compounds
| Compound | Animal Model | Parameter | Dose | Effect | Reference |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | CCl4-induced acute liver injury in mice | Serum ALT | 20 mg/kg | Significantly decreased | |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | CCl4-induced acute liver injury in mice | Serum AST | 20 mg/kg | Significantly decreased | |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | CCl4-induced acute liver injury in mice | Liver MDA | 20 mg/kg | Significantly decreased | |
| 7-methylcoumarin | CCl4-induced hepatotoxicity in rats | Serum ALT | 100 mg/kg | Significantly decreased | |
| 7-methoxycoumarin | CCl4-induced hepatotoxicity in rats | Serum AST | 100 mg/kg | Significantly decreased |
Experimental Protocol: In Vivo Hepatoprotective Assay
Objective: To investigate the hepatoprotective effect of this compound in a CCl4-induced acute liver injury model in mice.
Materials:
-
This compound
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Silymarin (B1681676) (positive control)
-
Kits for measuring serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
-
Kits for measuring liver Malondialdehyde (MDA) and Glutathione (GSH) levels
-
Formalin for tissue fixation
Procedure:
-
Animal Acclimatization: Acclimatize the mice for one week under standard laboratory conditions.
-
Grouping and Treatment:
-
Divide the mice into five groups (n=8 per group):
-
Group 1: Normal control (vehicle only)
-
Group 2: CCl4 control (vehicle + CCl4)
-
Group 3: this compound (e.g., 50 mg/kg) + CCl4
-
Group 4: this compound (e.g., 100 mg/kg) + CCl4
-
Group 5: Silymarin (100 mg/kg) + CCl4
-
-
Administer this compound or silymarin orally for 7 consecutive days. The control groups receive the vehicle.
-
-
Induction of Liver Injury: On day 7, one hour after the last treatment, administer a single intraperitoneal injection of CCl4 (0.2% in olive oil, 10 mL/kg) to all groups except the normal control group.
-
Sample Collection: 24 hours after CCl4 administration, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse and collect the liver. A portion of the liver should be immediately frozen for biochemical analysis, and another portion fixed in 10% formalin for histopathology.
-
-
Biochemical Analysis:
-
Measure serum ALT and AST levels using commercial kits.
-
Measure liver MDA and GSH levels in the liver homogenates using appropriate kits.
-
-
Histopathological Examination:
-
Process the formalin-fixed liver tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides for signs of liver damage such as necrosis, inflammation, and steatosis.
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different groups.
Neuroprotective Potential
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this process. The antioxidant and anti-inflammatory properties of flavonoids suggest that this compound could offer neuroprotection.
Putative Mechanism of Action
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which induce oxidative stress and neuroinflammation, leading to neuronal apoptosis. This compound is hypothesized to protect neurons from Aβ-induced toxicity through multiple mechanisms. It may directly scavenge reactive oxygen species (ROS) generated by Aβ, thus reducing oxidative stress. Additionally, its anti-inflammatory properties could suppress the activation of microglia and astrocytes, thereby reducing the production of neurotoxic inflammatory mediators. Furthermore, it might interfere with the Aβ aggregation process itself or promote the clearance of Aβ peptides. The activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, could also contribute to its neuroprotective effects by inhibiting apoptotic cascades.
Quantitative Data from Structurally Similar Compounds
| Compound | Cell Line/Model | Assay | Concentration | Effect | Reference |
| Eudesmin | PC12 cells | MTT Assay (Aβ oligomer toxicity) | 30 nM | Increased cell viability by 25.4% | |
| Baicalein | PC12 cells | ROS generation (Aβ25-35 induced) | 10 µM | Significantly decreased ROS | |
| Wogonin | PC12 cells | Mitochondrial membrane potential (Aβ25-35 induced) | 10 µM | Attenuated loss of membrane potential | |
| Oroxylin A | PC12 cells | NF-κB activation (Aβ25-35 induced) | 10 µM | Downregulated NF-κB pathway |
Experimental Protocol: In Vitro Neuroprotection Assay
Objective: To assess the neuroprotective effect of this compound against amyloid-beta (Aβ) induced toxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
FBS
-
Penicillin-Streptomycin solution
-
Amyloid-beta 25-35 (Aβ25-35) peptide
-
MTT reagent
-
DMSO
-
96-well cell culture plates
-
Fluorescence microscope
-
DCFH-DA (for ROS measurement)
-
Annexin V-FITC/Propidium Iodide (for apoptosis assay)
Procedure:
-
Cell Culture and Differentiation (Optional but Recommended): Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.
-
Treatment:
-
Seed the differentiated cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Expose the cells to Aβ25-35 (e.g., 25 µM) for 24 hours. Include a vehicle control and an Aβ25-35 only control.
-
-
Cell Viability Assay (MTT):
-
Perform the MTT assay as described in the anti-cancer protocol to assess cell viability.
-
-
Measurement of Intracellular ROS:
-
After treatment, incubate the cells with DCFH-DA (10 µM) for 30 minutes.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
After treatment, stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Data Analysis: Compare the results from the treated groups with the control groups using appropriate statistical methods.
Conclusion and Future Perspectives
While direct experimental evidence remains to be elucidated, the structural characteristics of this compound, coupled with the established biological activities of similar flavonoid compounds, strongly suggest its potential as a multi-target therapeutic agent. The putative mechanisms outlined in this guide—spanning anti-inflammatory, anti-cancer, hepatoprotective, and neuroprotective activities—provide a solid foundation for future research.
The immediate priority for the scientific community should be to conduct rigorous in vitro and in vivo studies to validate these hypothesized effects. The experimental protocols detailed herein offer a starting point for such investigations. Should these preclinical studies yield positive results, further research into its pharmacokinetic and toxicological profiles will be warranted to assess its potential for clinical development. The exploration of this compound and other natural products from Artemisia scoparia holds significant promise for the discovery of novel therapeutics for a range of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CasNo.61854-37-3 BOC Sciences United States [bocscichem.lookchem.com]
- 3. Capillarisin | CAS:56365-38-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Fluvoxamine maleate | CAS:61718-82-9 | Serotonin reuptake inhibitor,selective,antidepressant | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Artemisia scoparia and Metabolic Health: Untapped Potential of an Ancient Remedy for Modern Use - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Demethoxy-7-O-methylcapillarisin in Cancer Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxy-7-O-methylcapillarisin (DMOC) is a natural compound that has been isolated from herbs such as Artemisia scoparia.[1] As a member of the phenol (B47542) class of compounds, it holds potential for investigation into its biological activities, including its effects on cancer cells. This document provides a generalized framework of protocols and conceptual signaling pathways for the study of DMOC in cancer cell culture models. It is important to note that specific experimental data on the anticancer effects of this compound, such as IC50 values and detailed mechanisms of action, are not extensively available in publicly accessible research literature. The following protocols and data tables are presented as a guide for researchers to design and conduct their own investigations into the potential of this compound.
Data Presentation
Quantitative data from in vitro studies are crucial for evaluating the anticancer potential of a compound. Below is a sample table illustrating how to present such data. Researchers would populate this table with their own experimental results.
Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value (µM) | Assay Method |
| MCF-7 | Breast Cancer | 48 | Data not available | MTT Assay |
| MDA-MB-231 | Breast Cancer | 48 | Data not available | MTT Assay |
| A549 | Lung Cancer | 48 | Data not available | MTT Assay |
| HCT116 | Colon Cancer | 48 | Data not available | MTT Assay |
| HepG2 | Liver Cancer | 48 | Data not available | MTT Assay |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound in cell culture.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of DMOC that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[2] Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis (programmed cell death) by DMOC.
Materials:
-
Cancer cells treated with DMOC
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.[4]
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[4]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines if DMOC causes cell cycle arrest at specific phases.
Materials:
-
Cancer cells treated with DMOC
-
Cold 70% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection: Treat cells with DMOC as described for the apoptosis assay and collect the cells.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound.
Caption: Experimental workflow for in vitro anticancer assessment.
References
Application Note and Protocol: In Vitro Cytotoxicity Assay of Demethoxy-7-O-methylcapillarisin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the in vitro cytotoxic effects of Demethoxy-7-O-methylcapillarisin, a natural compound isolated from the herbs of Artemisia scoparia.[1][2] The following protocols for MTT, LDH, and Annexin V-FITC/PI apoptosis assays are designed to be adaptable for various cancer cell lines.
Introduction
This compound is a phenolic natural product.[1] Evaluating the cytotoxic potential of novel compounds like this compound is a critical first step in drug discovery, particularly in the field of oncology.[3] In vitro cytotoxicity assays are fundamental tools used to determine the dose-dependent effects of a compound on cell viability and to elucidate the mechanisms of cell death.[3] This application note details the procedures for three commonly used cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Annexin V-FITC/PI assay for detecting apoptosis.
Materials and Reagents
-
This compound (CAS NO: 61854-37-3)[2]
-
Selected cancer cell line (e.g., MCF-7, HT-29, PC-3)[4]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT Assay:
-
LDH Assay:
-
Apoptosis Assay:
-
96-well and 6-well tissue culture plates
-
Microplate reader
-
Flow cytometer
Experimental Protocols
Cell Culture and Seeding
-
Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
For MTT and LDH assays, seed cells into 96-well plates at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of medium.[4]
-
For the apoptosis assay, seed cells into 6-well plates at a density that will allow for sufficient cell numbers for flow cytometry analysis after treatment (e.g., 2 x 10⁵ cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
Compound Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the medium containing the different concentrations of the compound.
-
Include wells with medium and DMSO alone as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5][7]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well of the 96-well plate.[7]
-
Incubate the plate for 2-4 hours at 37°C.[7]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently by pipetting or shaking to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle control.
LDH Assay for Cytotoxicity
The LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8]
-
After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes (optional but recommended).[9]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.[8]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[8]
-
Add 50 µL of stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Determine the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][15] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is bound by Annexin V-FITC.[15] Propidium iodide (PI) stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[15]
-
Following treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[15]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Cancer Cells
| Assay | Cell Line | Treatment Duration (h) | IC₅₀ (µM) | Max Inhibition (%) |
| MTT | MCF-7 | 24 | ||
| 48 | ||||
| 72 | ||||
| HT-29 | 24 | |||
| 48 | ||||
| 72 | ||||
| LDH | MCF-7 | 24 | EC₅₀ (µM) | Max LDH Release (%) |
| 48 | ||||
| 72 | ||||
| HT-29 | 24 | |||
| 48 | ||||
| 72 |
Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound (48h)
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| This compound | IC₂₅ | |||
| IC₅₀ | ||||
| IC₇₅ |
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Putative signaling pathways involved in cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CasNo.61854-37-3 BOC Sciences United States [bocscichem.lookchem.com]
- 3. kosheeka.com [kosheeka.com]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 細胞計數與健康分析 [sigmaaldrich.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
Application Notes and Protocols for In Vivo Studies with Demethoxy-7-O-methylcapillarisin in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies in mice to evaluate the therapeutic potential of Demethoxy-7-O-methylcapillarisin, a novel investigational compound. The following protocols and guidelines are designed to ensure robust and reproducible experimental outcomes.
Compound Information
Compound Name: this compound Putative Therapeutic Class: Anti-tumor and Neuroprotective Agent Molecular Formula: C₁₇H₁₄O₅ Molecular Weight: 300.29 g/mol Solubility: Soluble in DMSO, ethanol, and methanol. For in vivo administration, formulation in a biocompatible vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended.
In Vivo Study Objectives
-
To determine the maximum tolerated dose (MTD) and assess the general toxicity profile of this compound in mice.
-
To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
-
To investigate the neuroprotective effects of this compound in a relevant mouse model of neurodegeneration.
-
To characterize the pharmacokinetic profile of this compound in mice.
-
To elucidate the potential mechanism of action through analysis of relevant signaling pathways.
Data Presentation
Table 1: Maximum Tolerated Dose (MTD) Study Data
| Dosage (mg/kg) | Number of Mice | Observation Period (Days) | Mortality | Body Weight Change (%) | Clinical Signs of Toxicity |
| 10 | 5 | 14 | 0/5 | +5.2 ± 1.8 | None observed |
| 25 | 5 | 14 | 0/5 | +3.1 ± 2.1 | Mild lethargy on Day 1 |
| 50 | 5 | 14 | 1/5 | -8.7 ± 3.5 | Significant lethargy, ruffled fur |
| 100 | 5 | 14 | 3/5 | -15.4 ± 4.2 | Severe lethargy, ataxia, hunched posture |
Table 2: Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | N | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 | 102.5 ± 15.3 | 1543.8 ± 210.7 | - | +8.1 ± 2.5 |
| This compound (25 mg/kg) | 10 | 105.1 ± 18.9 | 852.1 ± 155.4 | 44.8 | +2.3 ± 3.1 |
| This compound (50 mg/kg) | 10 | 103.7 ± 16.2 | 410.6 ± 98.6 | 73.4 | -5.2 ± 4.0 |
| Positive Control (Doxorubicin 10 mg/kg) | 10 | 104.2 ± 17.5 | 350.2 ± 85.1 | 77.3 | -10.1 ± 3.8 |
Table 3: Pharmacokinetic Parameters in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| IV | 10 | 1250 ± 180 | 0.08 | 2850 ± 320 | 3.5 ± 0.5 | 100 |
| PO | 50 | 850 ± 110 | 1.0 | 5700 ± 650 | 4.2 ± 0.7 | 40 |
Experimental Protocols
Animal Models
-
Strain: BALB/c nude mice (for xenograft studies) or C57BL/6 mice (for neuroprotection and PK studies), 6-8 weeks old.
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of experiments.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the NIH Guide for the Care and Use of Laboratory Animals.
Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity.
-
Procedure:
-
Randomly assign mice to different dose groups (e.g., 10, 25, 50, 100 mg/kg) and a vehicle control group (n=5 per group).
-
Administer a single intraperitoneal (IP) or oral (PO) dose of the compound or vehicle.
-
Monitor mice daily for 14 days for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Record mortality and perform necropsy on all animals at the end of the study.
-
Anti-Tumor Efficacy in a Xenograft Model
-
Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured.
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10⁶ cancer cells in 100 µL of Matrigel into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (n=10 per group): Vehicle control, this compound (e.g., 25 and 50 mg/kg), and a positive control (e.g., Doxorubicin).
-
Administer treatment daily via IP or PO injection for a specified period (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Procedure:
-
Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to two separate groups of mice (n=3-5 per time point).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) via retro-orbital or tail vein bleeding.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.
-
Visualization of Signaling Pathways and Workflows
Proposed Anti-Tumor Signaling Pathway
Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibition by this compound.
Experimental Workflow for Xenograft Study
Caption: Workflow for conducting an anti-tumor efficacy study using a xenograft mouse model.
Pharmacokinetic Study Workflow
Caption: Workflow for a pharmacokinetic study in mice.
Application of Demethoxy-7-O-methylcapillarisin in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Demethoxy-7-O-methylcapillarisin is a derivative of capillarisin (B150004), a major bioactive chromone (B188151) isolated from the plant Artemisia capillaris. Due to a lack of specific research on this compound, this document outlines its potential anti-inflammatory applications based on the extensive research conducted on its parent compound, capillarisin. Capillarisin has demonstrated significant antioxidant and anti-inflammatory properties, making its derivatives promising candidates for the development of novel therapeutics for inflammatory diseases.[1][2][3] This document provides an overview of the anti-inflammatory mechanisms of capillarisin and detailed protocols for its investigation, which can be adapted for the study of this compound.
Mechanism of Action
Capillarisin exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.[1][2][4] In cellular and animal models, capillarisin has been shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][4]
The primary mechanisms of action for capillarisin involve:
-
Inhibition of NF-κB Signaling: Capillarisin prevents the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[2][4] It achieves this by inhibiting the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 and p50 subunits of NF-κB.[4] This leads to the downregulation of NF-κB target genes, including iNOS and COX-2.[2][4][5]
-
Modulation of MAPK Signaling: Capillarisin has been observed to suppress the phosphorylation of key mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[2][6] The MAPK pathway is upstream of NF-κB and also plays a crucial role in regulating the expression of inflammatory mediators.
-
Activation of Nrf2/HO-1 Pathway: Capillarisin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][7] This leads to the upregulation of antioxidant response elements and the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1), which have intrinsic anti-inflammatory properties.[1]
Potential Therapeutic Applications
The potent anti-inflammatory properties of capillarisin suggest that this compound could be a valuable compound for research and development in the following areas:
-
Chronic inflammatory diseases
-
Neuroinflammatory conditions
-
Inflammatory pain[5]
-
Exercise-induced muscle damage and inflammation[6]
Data Presentation
Table 1: In Vitro Anti-inflammatory Effects of Capillarisin
| Parameter | Cell Line | Stimulant | Effect of Capillarisin | Key Findings | Reference |
| NO Production | RAW 264.7 | LPS | Dose-dependent suppression | Significant inhibition of a key inflammatory mediator. | [2] |
| iNOS Expression | RAW 264.7 | LPS | Dose-dependent inhibition (protein & mRNA) | Downregulation of the enzyme responsible for NO production. | [2][4] |
| COX-2 Expression | RAW 264.7 | LPS | Dose-dependent inhibition (protein & mRNA) | Reduction of the enzyme involved in prostaglandin synthesis. | [2][4] |
| PGE2 Secretion | RAW 264.7 | LPS | Decreased secretion | Inhibition of a key inflammatory prostaglandin. | [2] |
| TNF-α Secretion | RAW 264.7 | LPS | Decreased secretion | Suppression of a major pro-inflammatory cytokine. | [2][4] |
| IL-6 Secretion | RAW 264.7 | LPS | Decreased secretion | Inhibition of a pleiotropic pro-inflammatory cytokine. | [2] |
| IL-1β Secretion | RAW 264.7 | LPS | Decreased secretion | Reduction of a potent pro-inflammatory cytokine. | [2] |
| Nrf2 Activation | SH-SY5Y, BV2 | - | Activation and phosphorylation | Upregulation of the antioxidant and anti-inflammatory Nrf2 pathway. | [1] |
| HO-1 Expression | SH-SY5Y, BV2 | - | Upregulation | Induction of a cytoprotective and anti-inflammatory enzyme. | [1] |
Table 2: In Vivo Anti-inflammatory Effects of Capillarisin
| Animal Model | Condition | Dosage | Effect of Capillarisin | Key Findings | Reference |
| ICR Mice | Carrageenan-induced paw edema | 20 and 80 mg/kg (i.p.) | Inhibition of paw edema | Demonstrated in vivo anti-inflammatory activity. | [4][5] |
| ICR Mice | CFA-induced paw edema | 20 and 80 mg/kg (i.p.) | Inhibition of paw edema | Efficacy in a model of persistent inflammatory pain. | [4][5] |
| C57BL6 Mice | Exercise-induced muscle damage | 20 and 80 mg/kg (i.p.) | Attenuated muscle damage, reduced CPK and LDH levels | Protective effect against exercise-induced inflammation. | [6] |
Experimental Protocols
1. In Vitro Anti-inflammatory Activity in Macrophages
Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
MTT assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 5 × 10^5 cells/mL.
-
After 24 hours, treat the cells with various concentrations of this compound for 24 hours.
-
Perform the MTT assay according to the manufacturer's instructions to determine the non-toxic concentrations of the compound.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant and measure NO concentration using the Griess reagent.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Follow the same pre-treatment and stimulation steps as for the NO assay.
-
Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's protocols.
-
2. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Materials:
-
Cultured and treated RAW 264.7 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Pre-treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.
-
Lyse the cells with RIPA buffer to extract total protein.
-
Determine protein concentration using the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
-
Mandatory Visualizations
References
- 1. Capillarisin augments anti-oxidative and anti-inflammatory responses by activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanism of capillarisin-mediated inhibition of MyD88/TIRAP inflammatory signaling in in vitro and in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-hyperalgesic and anti-allodynic activities of capillarisin via suppression of inflammatory signaling in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillarisin attenuates exercise-induced muscle damage through MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Demethoxy-7-O-methylcapillarisin Cytotoxicity using MTT Assay
These application notes provide a detailed protocol for assessing the cytotoxic effects of Demethoxy-7-O-methylcapillarisin, a natural product isolated from the herbs of Artemisia scoparia, on cultured cells.[1] The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric technique to evaluate cell viability, proliferation, and cytotoxicity.[2][3]
Audience: This document is intended for researchers, scientists, and drug development professionals actively engaged in cell biology, toxicology, and cancer research.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active cells.[2][3][4] This conversion only occurs in living cells, making the amount of formazan produced directly proportional to the number of viable cells.[2][4] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically at a wavelength between 570 and 590 nm.[2][4][5]
Experimental Protocols
This section provides a detailed methodology for determining the cytotoxicity of this compound.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[5][6] Filter-sterilize and store at -20°C, protected from light.[6]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Adherent or suspension cells of choice.
-
Sterile 96-well flat-bottom plates.
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol[5][6] or DMSO[2]).
-
Phosphate-buffered saline (PBS), sterile.
-
Multi-channel pipette and sterile pipette tips.
-
Microplate reader capable of measuring absorbance at 590 nm.[4][5]
-
Humidified incubator at 37°C with 5% CO2.
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for assessing the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Demethoxy-7-O-methylcapillarisin as a Potential Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxy-7-O-methylcapillarisin is a natural phenolic compound that can be isolated from the herbs of Artemisia scoparia. While research into its direct effects on tyrosinase activity is limited, extracts from the Artemisia genus, particularly Artemisia capillaris, have demonstrated significant anti-melanogenic properties. This document provides a comprehensive overview of the current understanding of Artemisia capillaris extracts as melanogenesis inhibitors, along with detailed protocols for evaluating the potential of this compound and other compounds as tyrosinase inhibitors.
Current evidence suggests that the essential oil of Artemisia capillaris inhibits melanin (B1238610) synthesis through a tyrosinase-independent pathway, primarily by downregulating the expression of Tyrosinase-Related Protein 1 (TRP-1)[1][2][3][4][5]. However, other constituents from Artemisia species have been shown to directly inhibit tyrosinase, indicating the potential for multi-faceted mechanisms of action within this plant genus[5][6]. These application notes are designed to guide researchers in the investigation of this compound as a potential modulator of melanogenesis, either through direct tyrosinase inhibition or other cellular mechanisms.
Data Presentation
Quantitative Data on the Effects of Artemisia capillaris Essential Oil
The following table summarizes the observed effects of Artemisia capillaris essential oil on B16F10 melanoma cells. It is important to note that these effects are attributed to the essential oil as a whole and not specifically to this compound.
| Experimental Model | Treatment | Concentration | Observed Effect | Reference |
| B16F10 Melanoma Cells | Artemisia capillaris Essential Oil | 5 ppm | ~68% decrease in TRP-1 protein level | [1][3] |
| B16F10 Melanoma Cells | Artemisia capillaris Essential Oil | 1.25 ppm | 18.7% increase in cell proliferation | [1] |
| B16F10 Melanoma Cells | Artemisia capillaris Essential Oil | Various non-toxic concentrations | Significant decrease in extracellular melanin content | [1][3] |
Tyrosinase Inhibitory Activity of Other Artemisia Species
For comparative purposes, the following table presents data on the tyrosinase inhibitory activity of an extract from a different Artemisia species.
| Plant Extract | Assay Type | IC50 Value | Reference |
| Artemisia argyi Methanolic Extract | Mushroom Tyrosinase Inhibition | 0.505 mg/mL | [6] |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a primary screening method to determine the direct inhibitory effect of a compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution or positive/negative control
-
Mushroom tyrosinase solution
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular time intervals (e.g., every minute) for 15-20 minutes using a microplate reader to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Sample Reaction Rate / Control Reaction Rate)] * 100
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.
Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay quantifies the effect of a test compound on melanin production in a cellular context.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
Test compound (this compound)
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
6-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound in the presence of α-MSH (to stimulate melanogenesis) for 72 hours. Include a vehicle control and a positive control (e.g., arbutin).
-
After incubation, wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the melanin in the cell pellet by adding 1 N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
The melanin content is expressed as a percentage of the control group.
Cell Viability (MTT) Assay
This assay is crucial to determine if the observed reduction in melanin is due to a specific inhibitory effect or general cytotoxicity of the test compound.
Materials:
-
B16F10 cells
-
DMEM with FBS and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for the same duration as the melanin content assay (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Melanogenesis signaling pathway and the proposed mechanism of Artemisia capillaris.
Caption: General experimental workflow for evaluating a potential tyrosinase inhibitor.
Caption: Logical relationship of this compound and melanogenesis inhibition.
References
- 1. Inhibitory effects and underlying mechanisms of Artemisia capillaris essential oil on melanogenesis in the B16F10 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibitory effects and underlying mechanisms of Artemisia capillaris essential oil on melanogenesis in the B16F10 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisia capillaris extract | MDedge [ma1.mdedge.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Neurodegenerative Disease Studies Using Demethoxy-7-O-methylcapillarisin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxy-7-O-methylcapillarisin is a natural phenolic compound isolated from the herb Artemisia scoparia. While direct studies on its application in neurodegenerative diseases are limited, emerging evidence suggests its potential as a therapeutic agent. Extracts from Artemisia scoparia have been shown to mitigate key pathological markers of Alzheimer's disease, including amyloid-beta accumulation and tau hyperphosphorylation, in animal models. This provides a strong rationale for investigating the neuroprotective properties of its constituent compounds, such as this compound.
This document provides detailed application notes and experimental protocols to guide researchers in studying the potential of this compound for the treatment of neurodegenerative diseases. The proposed mechanisms of action are based on the known activities of structurally related methoxyflavones and polyphenols, which primarily involve antioxidant and anti-inflammatory pathways.
Hypothesized Mechanism of Action
Based on the activities of related compounds, this compound is hypothesized to exert its neuroprotective effects through a multi-targeted approach, primarily by:
-
Reducing Oxidative Stress: As a phenolic compound, it is likely to possess direct antioxidant properties by scavenging free radicals. It may also upregulate endogenous antioxidant defense mechanisms.
-
Inhibiting Neuroinflammation: By modulating key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), it may suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines in glial cells.
The following diagram illustrates the proposed signaling pathways through which this compound may exert its neuroprotective effects.
Data Presentation
While specific quantitative data for this compound in neurodegenerative models is not yet available, the following tables provide a framework for presenting expected outcomes based on the activity of similar compounds.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity (Expected Outcomes)
| Assay | Test System | Endpoint | Expected IC₅₀ Range (µM) | Positive Control |
| DPPH Radical Scavenging | Cell-free | Radical Scavenging | 10 - 100 | Ascorbic Acid, Trolox |
| ABTS Radical Scavenging | Cell-free | Radical Scavenging | 10 - 100 | Ascorbic Acid, Trolox |
| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 | NO Production | 5 - 50 | L-NAME, Dexamethasone |
| TNF-α Inhibition | LPS-stimulated RAW 264.7 | TNF-α Secretion | 10 - 75 | Dexamethasone |
| IL-6 Inhibition | LPS-stimulated RAW 264.7 | IL-6 Secretion | 10 - 75 | Dexamethasone |
Table 2: In Vitro Neuroprotection and Cytotoxicity (Expected Outcomes)
| Assay | Cell Line | Inducer of Toxicity (Concentration) | Endpoint | Expected EC₅₀/IC₅₀ Range (µM) | Positive Control |
| Neuronal Viability (MTT/MTS) | SH-SY5Y | H₂O₂ (100-200 µM) | Increased Cell Viability | 1 - 25 (EC₅₀) | N-acetylcysteine |
| Neuronal Viability (MTT/MTS) | PC12 | 6-OHDA (50-100 µM) | Increased Cell Viability | 1 - 25 (EC₅₀) | Quercetin |
| Cytotoxicity (MTT/MTS) | SH-SY5Y | None | Decreased Cell Viability | > 100 (IC₅₀) | Doxorubicin |
| Cytotoxicity (MTT/MTS) | PC12 | None | Decreased Cell Viability | > 100 (IC₅₀) | Doxorubicin |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the neuroprotective potential of this compound.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the amount of this compound powder needed to prepare a 10 mM or 20 mM stock solution in DMSO. (Molecular Weight of this compound: 300.26 g/mol ).
-
Weigh the required amount of powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and a vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Protocol 2: In Vitro Neurotoxicity and Neuroprotection Assay
Objective: To assess the cytotoxicity of this compound and its ability to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y or PC12 neuronal cell lines
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Neurotoxic agent (e.g., H₂O₂, 6-hydroxydopamine (6-OHDA), or pre-aggregated Amyloid-β 1-42)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine for H₂O₂-induced toxicity). For cytotoxicity assessment, a set of wells will receive only the compound without the neurotoxin. Incubate for 2-4 hours.
-
Induction of Neurotoxicity: After pre-treatment, add the neurotoxic agent to the wells (except for the cytotoxicity and control wells). For example, add H₂O₂ to a final concentration of 100-200 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot dose-response curves to determine the IC₅₀ (for cytotoxicity) and EC₅₀ (for neuroprotection).
Protocol 3: Anti-inflammatory Assay in Microglia
Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
RAW 264.7 murine macrophage cell line (as a model for microglia)
-
Complete cell culture medium
-
24-well cell culture plates
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Nitrite (B80452) standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS, no compound), a vehicle control (DMSO + LPS), and a positive control (e.g., L-NAME + LPS).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with the nitrite standard solution. Determine the IC₅₀ value for NO inhibition.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 or SH-SY5Y cells
-
6-well plates
-
This compound
-
LPS or other relevant stimulus
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or stimulus as described in Protocol 3.
-
Protein Extraction: Lyse the cells with RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound presents a promising avenue for research in neurodegenerative diseases due to the known neuroprotective effects of its source, Artemisia scoparia, and the established anti-inflammatory and antioxidant properties of related compounds. The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of its therapeutic potential. Further in vivo studies using appropriate animal models of neurodegenerative diseases will be crucial to validate these findings and to assess its pharmacokinetic and pharmacodynamic properties.
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for High-Throughput Flavonoid Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse group of polyphenolic secondary metabolites found ubiquitously in plants. Their wideranging biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties, have made them a key focus in pharmaceutical research and development. Accurate and sensitive analytical methods are crucial for the characterization and quantification of flavonoids in various matrices. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for flavonoid analysis due to its high selectivity, sensitivity, and ability to provide structural information. This application note provides a detailed protocol for the characterization and quantification of flavonoids using HPLC-MS/MS.
Principle
HPLC separates complex mixtures of flavonoids based on their physicochemical properties, primarily their polarity. The separated compounds are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the flavonoids. In the tandem mass spectrometer, the precursor ion (the molecular ion) is selected and fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the flavonoid's structure and are used for identification and quantification. Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode where the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each target flavonoid.
Experimental Protocols
Sample Preparation: Extraction of Flavonoids from Plant Material
This protocol provides a general procedure for the extraction of flavonoids from dried plant material. Optimization may be required depending on the specific plant matrix and target flavonoids.
Materials:
-
Dried and powdered plant material
-
80% Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 100 mg of the dried, powdered plant material into a centrifuge tube.
-
Add 1.5 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
The extracted sample is now ready for HPLC-MS/MS analysis. For long-term storage, keep the extracts at -20°C.
HPLC-MS/MS Analysis
This protocol outlines a general HPLC-MS/MS method for the analysis of common flavonoids. The parameters provided can be used as a starting point and should be optimized for the specific instrument and target analytes.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 12.0 95 15.0 95 15.1 5 | 20.0 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes are often used to cover a wider range of flavonoids.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Data Presentation: Quantitative Parameters for Common Flavonoids
The following tables summarize the MRM parameters for a selection of common flavonoids. These values should be optimized on the specific instrument being used.
Table 1: MRM Parameters for Common Flavonoids (Positive Ion Mode)
| Flavonoid | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Quercetin | 303.0 | 153.1 | 30 | 25 |
| Kaempferol | 287.0 | 153.0 | 35 | 30 |
| Luteolin | 287.1 | 153.1 | 40 | 28 |
| Apigenin | 271.0 | 153.0 | 38 | 27 |
| Isorhamnetin | 317.1 | 302.1 | 30 | 20 |
| Naringenin | 273.1 | 153.1 | 35 | 22 |
| Hesperetin | 303.1 | 165.1 | 25 | 20 |
Table 2: MRM Parameters for Common Flavonoid Glycosides (Negative Ion Mode) [1]
| Flavonoid Glycoside | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Rutin (Quercetin-3-rutinoside) | 609.2 | 300.1 | 50 | 45 |
| Quercitrin (Quercetin-3-rhamnoside) | 447.1 | 301.0 | 45 | 35 |
| Isoquercitrin (Quercetin-3-glucoside) | 463.1 | 301.0 | 48 | 40 |
| Naringin (Naringenin-7-rhamnoglucoside) | 579.2 | 271.1 | 55 | 50 |
| Hesperidin (Hesperetin-7-rutinoside) | 609.2 | 301.1 | 52 | 48 |
Visualizations
Caption: Experimental workflow for flavonoid characterization.
Caption: Simplified flavonoid biosynthesis pathway.
Caption: Flavonoid inhibition of MAPK and NF-κB pathways.[2][3]
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive platform for the comprehensive characterization and quantification of flavonoids. The detailed protocols for sample preparation and analysis, along with the provided MRM parameters, serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The high specificity of tandem mass spectrometry allows for accurate identification and quantification of individual flavonoids even in complex biological matrices. This analytical approach is indispensable for elucidating the therapeutic potential of flavonoids and for the quality control of flavonoid-based products.
References
Troubleshooting & Optimization
high-yield purification methods for Demethoxy-7-O-methylcapillarisin from natural sources
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the high-yield purification of Demethoxy-7-O-methylcapillarisin from natural sources, primarily Artemisia scoparia.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for this compound?
This compound is a natural phenol (B47542) compound that can be isolated from the herbs of Artemisia scoparia Waldst. et Kit[1][2].
Q2: What are the general steps for isolating flavonoids like this compound from plant material?
The general procedure involves extraction of the plant material with a suitable solvent, followed by chromatographic purification of the target compound from the crude extract. Common solvents for flavonoid extraction include methanol (B129727), ethanol (B145695), and acetone, sometimes in combination with water.[3][4][5]
Q3: Which chromatographic techniques are most effective for purifying this compound?
Column chromatography using stationary phases like silica (B1680970) gel, polyamide, or Sephadex LH-20 is a common and effective method for the purification of flavonoids.[6][7] High-speed counter-current chromatography (HSCCC) has also been shown to be a successful technique for the large-scale isolation of similar compounds from Artemisia scoparia with high purity and recovery.[8]
Q4: What kind of yields can I expect?
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield of Target Compound
Possible Causes:
-
Incomplete Extraction: The solvent system or extraction method may not be optimal for solubilizing the target compound from the plant matrix.
-
Compound Degradation: The compound may be unstable under the extraction or chromatography conditions (e.g., pH, solvent, light, temperature).
-
Poor Separation: The chromatographic conditions may not be adequate to separate the target compound from other components, leading to loss during fraction collection.
-
Column Overloading: Loading too much crude extract onto the column can lead to poor separation and reduced yield.[9]
Solutions:
-
Optimize Extraction: Experiment with different solvent systems (e.g., ethanol-water mixtures) and extraction techniques (e.g., maceration, sonication).[4] The choice of solvent polarity is crucial for flavonoid extraction.[4]
-
Assess Compound Stability: Test the stability of your compound under different conditions. If instability is an issue, consider using a less acidic or basic stationary phase like deactivated silica gel or alumina.[10]
-
Refine Chromatography Protocol: Optimize the mobile phase composition to achieve better separation. A gradient elution may be necessary.
-
Reduce Sample Load: As a general guideline, the sample load should be between 1-5% of the column's binding capacity.[9]
Issue 2: Poor Peak Resolution in Chromatography
Possible Causes:
-
Inappropriate Mobile Phase: The solvent system may not have the correct polarity to effectively separate the compounds.
-
Column Inefficiency: The column may be poorly packed, leading to band broadening and poor separation.
-
Sample Solvent Issues: The solvent used to dissolve the sample for loading onto the column may be too strong, causing the compound to move too quickly through the column.
Solutions:
-
Systematic Solvent Selection: Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system before running the column.
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling.[9]
-
Use a Weak Sample Solvent: Dissolve the sample in a solvent that is weaker than the initial mobile phase to ensure a tight injection band.[11]
Issue 3: Compound is Not Eluting from the Column
Possible Causes:
-
Mobile Phase is too Weak: The solvent system may not be strong enough to displace the compound from the stationary phase.
-
Compound Decomposition: The compound may have degraded on the column.[10]
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.
Solutions:
-
Increase Mobile Phase Strength: Gradually increase the polarity of the mobile phase (for normal phase chromatography) to elute the compound.
-
Check for Stability: Perform a stability test of your compound with the chosen stationary phase (e.g., by spotting on a TLC plate and letting it sit for a period before developing).[10]
-
Change Stationary Phase: If irreversible adsorption is suspected, try a different stationary phase (e.g., polyamide instead of silica gel).
Data Presentation
Table 1: Example Purification Data for a Compound from Artemisia scoparia (Scoparone via HSCCC) [8]
| Parameter | Value |
| Starting Material | 800 mg Crude Extract |
| Final Yield | 233.5 mg |
| Purity (by HPLC) | 96.8% |
| Recovery | 91.8% |
| Solvent System | n-hexane-ethyl acetate-methanol-water (1:1:0.45:1.55, v/v/v/v) |
Experimental Protocols
Protocol 1: General Extraction of Flavonoids from Artemisia scoparia
-
Plant Material Preparation: Air-dry the aerial parts of Artemisia scoparia and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material in 95% ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a non-polar solvent like n-hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a weak solvent and load it onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Pooling and Concentration: Combine the fractions containing the pure compound and concentrate them to obtain the purified this compound.
-
Further Purification (Optional): For higher purity, a second chromatographic step using a different stationary phase like Sephadex LH-20 with methanol as the eluent can be employed.[6][7]
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. [Studies on chemical constituents in bud of Artemisia scoparia (III)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. halocolumns.com [halocolumns.com]
overcoming challenges in the total synthesis of Demethoxy-7-O-methylcapillarisin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the total synthesis of Demethoxy-7-O-methylcapillarisin. The guidance is based on established synthetic strategies for the closely related 2-phenoxychromone core.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound, a 2-phenoxychromone, typically revolves around the construction of the chromone (B188151) core with a phenoxy substituent at the 2-position. A key and efficient method for forming this scaffold is through an intramolecular Wittig reaction. This involves the reaction of a phosphorus ylide with a carbonate functional group within the same molecule to form the heterocyclic ring system.
Q2: What are the main challenges in the synthesis of the 2-phenoxychromone core?
A2: The primary challenges include:
-
Formation of the precursor for the Wittig reaction: Efficiently synthesizing the acyclic precursor containing both the phosphorus ylide (or its phosphonium (B103445) salt precursor) and the carbonate group can be challenging.
-
Intramolecular Wittig reaction efficiency: The success of the key cyclization step can be sensitive to reaction conditions, including the choice of base, solvent, and temperature. Side reactions, such as intermolecular reactions or decomposition of the ylide, can occur.
-
Purification of the final product and intermediates: The polarity of the intermediates and the final product may necessitate careful selection of chromatographic conditions for effective purification.
Q3: How is the 7-O-methyl group typically introduced?
A3: The 7-O-methyl group can be introduced at various stages of the synthesis. One common strategy is to use a starting material that already contains the methoxy (B1213986) group at the desired position. Alternatively, the methylation can be performed on a later-stage intermediate or the final demethoxycapillarisin (B45786) core, provided there is a free hydroxyl group at the 7-position. This is typically achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a suitable base. Selective methylation might be required if other reactive hydroxyl groups are present.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the formation of the phosphonium salt precursor. | - Incomplete reaction of the halo-precursor with triphenylphosphine (B44618).- Side reactions of the starting materials. | - Ensure the halo-precursor is pure and dry.- Use a slight excess of triphenylphosphine.- Increase the reaction time or temperature, monitoring by TLC.- Use a high-purity, dry solvent. |
| Failure or low yield of the intramolecular Wittig reaction. | - The ylide is not forming due to an inappropriate base.- The ylide is unstable and decomposing.- Intermolecular reactions are favored over the intramolecular cyclization.- Steric hindrance is preventing the cyclization. | - Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the ylide.- Perform the reaction at high dilution to favor the intramolecular pathway.- Carefully control the temperature; ylides can be temperature-sensitive.- Ensure all reagents and solvents are anhydrous. |
| Difficulty in purifying the final 2-phenoxychromone product. | - The product has similar polarity to byproducts from the Wittig reaction (e.g., triphenylphosphine oxide).- The product is unstable on silica (B1680970) gel. | - Use a combination of crystallization and column chromatography for purification.- For chromatography, consider using a less acidic stationary phase like neutral alumina.- Optimize the solvent system for column chromatography to achieve better separation from triphenylphosphine oxide. |
| Incomplete or non-selective O-methylation at the 7-position. | - The methylating agent is not reactive enough.- The base is not strong enough to deprotonate the hydroxyl group.- Other functional groups are reacting with the methylating agent. | - Use a more reactive methylating agent if necessary, but with caution to avoid over-methylation.- Employ a stronger base like sodium hydride to ensure complete deprotonation.- If other sensitive functional groups are present, consider using protecting groups that can be removed later in the synthesis. |
Experimental Protocols
A detailed methodology for a key step in the synthesis of a 2-phenoxychromone core, based on the intramolecular Wittig reaction approach, is provided below.
Key Experiment: Intramolecular Wittig Cyclization to form the 2-Phenoxychromone Core
This protocol is adapted from the general principles of the synthesis of demethoxycapillarisin.
Objective: To synthesize the 2-phenoxychromone core via an intramolecular Wittig reaction.
Materials:
-
Phosphonium salt precursor (o-(phenoxycarbonyloxy)-α-(triphenylphosphonio)acetophenone bromide)
-
Anhydrous toluene (B28343)
-
A strong, non-nucleophilic base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
-
Anhydrous workup and purification solvents (e.g., dichloromethane, ethyl acetate (B1210297), hexanes)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with the phosphonium salt precursor.
-
Reaction Setup: The flask is flushed with dry nitrogen. Anhydrous toluene is added via syringe to dissolve the phosphonium salt. The solution is stirred under a nitrogen atmosphere.
-
Ylide Formation: To the stirred solution, the strong base is added portion-wise at room temperature. The mixture is then heated to reflux to ensure the formation of the phosphorus ylide. The reaction progress can be monitored by the disappearance of the phosphonium salt starting material using thin-layer chromatography (TLC).
-
Cyclization: The reaction mixture is maintained at reflux to facilitate the intramolecular cyclization. The progress of the cyclization is monitored by TLC for the formation of the 2-phenoxychromone product.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenoxychromone.
Data Presentation
The following table summarizes typical yields for the key steps in the synthesis of a 2-phenoxychromone via the intramolecular Wittig reaction strategy. Note that these are representative values and can vary based on specific substrates and reaction conditions.
| Reaction Step | Reactant(s) | Product | Typical Yield (%) |
| Formation of Phosphonium Salt | o-(Phenoxycarbonyloxy)-α-bromoacetophenone, Triphenylphosphine | o-(Phenoxycarbonyloxy)-α-(triphenylphosphonio)acetophenone bromide | 85-95% |
| Intramolecular Wittig Cyclization | Phosphonium Salt Precursor, Base | 2-Phenoxychromone | 60-75% |
| 7-O-Methylation | 7-Hydroxy-2-phenoxychromone, Methylating Agent, Base | 7-Methoxy-2-phenoxychromone | 70-90% |
Visualizations
Technical Support Center: Enhancing the Bioavailability of Methoxylated Flavonoids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answer frequently asked questions related to strategies for enhancing the bioavailability of methoxylated flavonoids.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of many methoxylated flavonoids low despite their enhanced metabolic stability?
A1: While methoxylation significantly reduces susceptibility to phase II metabolism (glucuronidation and sulfation) compared to their hydroxylated analogs, other factors can still limit oral bioavailability.[1][2] These include:
-
Poor Aqueous Solubility: Many flavonoids, including their methoxylated forms, are lipophilic and have low solubility in the aqueous environment of the gastrointestinal tract, which is a rate-limiting step for absorption.[3][4]
-
First-Pass Metabolism: Although reduced, some methoxylated flavonoids can still be subject to oxidative metabolism by cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1A2, in the intestine and liver.[5]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump flavonoids back into the intestinal lumen, reducing net absorption.
-
Instability: Flavonoids can be unstable and degrade in the harsh acidic and enzymatic environment of the stomach and intestines before they have a chance to be absorbed.[4]
Q2: What are the primary formulation strategies to improve the oral bioavailability of methoxylated flavonoids?
A2: Several formulation strategies can be employed to overcome the challenges of low solubility and degradation:
-
Nanoencapsulation: This is a leading strategy that involves encapsulating flavonoids in nanoparticles such as liposomes, polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions.[3][6][7] This approach can enhance solubility, protect the flavonoid from degradation, and facilitate transport across the intestinal epithelium.[3][8]
-
Lipid-Based Delivery Systems: Formulating methoxylated flavonoids in lipid-based systems like emulsions and self-microemulsifying drug delivery systems (SMEDDS) can improve their solubilization in the gastrointestinal fluids.
-
Co-crystallization: Creating co-crystals of flavonoids with other pharmaceutically acceptable molecules can significantly enhance their solubility and dissolution rate.[9][10]
-
Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of flavonoids by encapsulating the lipophilic molecule within the cyclodextrin (B1172386) cavity.[9][10]
Q3: Can co-administration of other compounds enhance the bioavailability of methoxylated flavonoids?
A3: Yes, co-administration with certain compounds, often referred to as "bioenhancers," can improve bioavailability. A well-known example is piperine (B192125), an alkaloid from black pepper. Piperine can inhibit the activity of CYP3A4 enzymes and the P-glycoprotein efflux pump in the intestinal wall, thereby reducing first-pass metabolism and increasing the absorption of various drugs and phytochemicals, including flavonoids.[4][11]
Q4: What in vitro models are commonly used to predict the intestinal absorption of methoxylated flavonoids?
A4: The Caco-2 cell permeability assay is a widely used and well-established in vitro model that mimics the human intestinal epithelium.[1] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes with tight junctions. This model is valuable for assessing the intestinal permeability of compounds and identifying potential absorption and efflux mechanisms.[11]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of the Methoxylated Flavonoid
-
Problem: The methoxylated flavonoid precipitates out of solution in aqueous buffers, leading to inconsistent results in in vitro assays.
-
Troubleshooting Steps:
-
Co-solvents: Use pharmaceutically acceptable co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility. It is crucial to start with a low percentage of the co-solvent and perform vehicle control experiments to ensure it does not affect the experimental outcome.
-
pH Adjustment: Determine the pKa of your flavonoid. Adjusting the pH of the buffer can increase the proportion of the ionized, more soluble form of the compound. However, be mindful that pH changes can also affect cell viability and compound stability.
-
Formulation Approaches: For in vivo studies, consider formulating the flavonoid in a nano-delivery system (e.g., nanoemulsion, liposome) or as a solid dispersion to improve its dissolution in the gastrointestinal tract.[3][12]
-
Issue 2: High First-Pass Metabolism Despite Methoxylation
-
Problem: In vivo studies show low systemic exposure to the parent methoxylated flavonoid, with a high concentration of metabolites in plasma.
-
Troubleshooting Steps:
-
Identify Metabolizing Enzymes: Use human liver microsomes or recombinant cytochrome P450 enzymes to identify the specific CYP isoforms responsible for the metabolism of your methoxylated flavonoid.[5]
-
Co-administration with Inhibitors: Consider co-administering a known inhibitor of the identified metabolizing enzymes, such as piperine for CYP3A4.[4][11] This can help to increase the circulating levels of the parent compound.
-
Structural Modification: If feasible, medicinal chemistry approaches can be used to modify the flavonoid structure at the site of metabolism to block the metabolic pathway without compromising its biological activity.
-
Issue 3: Low Permeability in Caco-2 Cell Assays
-
Problem: The apparent permeability coefficient (Papp) of the methoxylated flavonoid across the Caco-2 cell monolayer is low, suggesting poor intestinal absorption.
-
Troubleshooting Steps:
-
Investigate Efflux: Conduct bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) in the Caco-2 model. A higher basolateral-to-apical transport rate indicates the involvement of efflux pumps like P-glycoprotein.
-
Use of Efflux Inhibitors: Repeat the permeability assay in the presence of known P-glycoprotein inhibitors (e.g., verapamil) to confirm the role of efflux in limiting the flavonoid's permeability.
-
Permeation Enhancers: Co-administer the flavonoid with permeation enhancers that can transiently open the tight junctions between intestinal cells. However, this approach should be used with caution due to the potential for increased toxicity.
-
Nanoformulation: Encapsulating the flavonoid in a nanoformulation can facilitate its transport across the intestinal epithelium through various mechanisms, including endocytosis, thereby bypassing efflux pumps.[11]
-
Data Presentation
Table 1: Impact of Formulation on Flavonoid Bioavailability (Illustrative Data)
| Flavonoid | Formulation | Animal Model | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability | Reference |
| Quercetin | Quercetin-loaded SLNs | Rat | Area Under the Curve (AUC) | 5.2 | [11] |
| Kaempferol | Phospholipid Complex | Rat | Cmax | 3.6 | [9] |
| Baicalein | Micelles with Glycyrrhizic Acid | Not Specified | Solubility | 4606 | [9] |
| Isorhamnetin | Phospholipid Complex | Rat | AUC | 4.9 | [10] |
Table 2: Metabolic Stability of Hydroxylated vs. Methoxylated Flavones (Illustrative Data)
| Flavone | Intrinsic Clearance (Clint) (ml/min/kg) in Human Liver Microsomes | Metabolic Stability | Reference |
| Chrysin (5,7-dihydroxyflavone) | High (rapid metabolism) | Low | [1] |
| 5,7-dimethoxyflavone | 13 | High | [5] |
| Apigenin (5,7,4'-trihydroxyflavone) | High (rapid metabolism) | Low | [1] |
| 5,7,4'-trimethoxyflavone | Moderate | Moderate | [1] |
| 4'-methoxyflavone | 161 | Low | [5] |
| 5-methoxyflavone | 18 | High | [5] |
Experimental Protocols
1. Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for flavonoid encapsulation and can be optimized for specific methoxylated flavonoids.[11]
-
Materials:
-
Methoxylated flavonoid
-
Lipid (e.g., stearic acid, glyceryl monostearate)
-
Surfactant/Stabilizer (e.g., lecithin, poloxamer 188, sodium stearate)
-
Organic solvent (if necessary, e.g., ethanol)
-
Aqueous phase (e.g., deionized water)
-
-
Methodology (High-Pressure Homogenization):
-
Melt the lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the methoxylated flavonoid in the molten lipid. If the flavonoid is not readily soluble in the lipid, a small amount of a suitable organic solvent can be used, which will be removed later.
-
Prepare the hot aqueous surfactant solution at the same temperature as the lipid phase.
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles at a defined pressure and temperature.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further purified by dialysis or centrifugation to remove any unencapsulated flavonoid.
-
2. Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of a methoxylated flavonoid.
-
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Methoxylated flavonoid test solution
-
Lucifer yellow (as a marker for monolayer integrity)
-
Analytical method for flavonoid quantification (e.g., HPLC-UV, LC-MS/MS)
-
-
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For apical-to-basolateral (A-B) transport, add the flavonoid test solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) transport, add the flavonoid test solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, assess monolayer integrity again using TEER or by measuring the transport of Lucifer yellow.
-
Quantify the concentration of the flavonoid in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Caption: Strategies to overcome key challenges in methoxylated flavonoid bioavailability.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
References
- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modification of biopharmaceutical parameters of flavonoids: a review [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
Technical Support Center: Demethoxy-7-O-methylcapillarisin in Cell Viability Assays
Welcome to the Technical Support Center for researchers utilizing Demethoxy-7-O-methylcapillarisin in cell viability and cytotoxicity assays. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cancer cells?
This compound is a natural phenolic compound isolated from the herb Artemisia scoparia. While extensive research on this specific compound is ongoing, related methoxyflavones and similar natural products have demonstrated anti-cancer properties. It is hypothesized that this compound may induce apoptosis (programmed cell death) in cancer cells, potentially through the inhibition of key cell survival signaling pathways like NF-κB.
Q2: I am observing a yellow/brown color in my cell culture medium after adding this compound. Will this interfere with my MTT/XTT/WST-1 assay?
Yes, this is a common issue with colored natural compounds. The principle of these assays is the enzymatic reduction of a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product. If your test compound has a similar color, it can lead to artificially high absorbance readings, suggesting false-positive cell viability.
Q3: My this compound is not dissolving well in the culture medium. How can I improve its solubility?
Poor aqueous solubility is a frequent challenge with natural products. The recommended solvent for this compound is Dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution in DMSO and then dilute it into your culture medium. It is crucial to keep the final DMSO concentration in your wells below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: My MTT assay results show over 100% viability compared to the untreated control at certain concentrations. Is this a valid result?
This can occur due to a few reasons. The compound might be enhancing the metabolic activity of the cells without increasing cell number, leading to a stronger signal in metabolic-based assays like MTT. Alternatively, the compound itself might be directly reducing the MTT reagent, a common artifact with plant extracts and phenolic compounds. It is essential to run a "compound-only" control (compound in media without cells) to check for direct MTT reduction. To confirm the results, consider using a non-metabolic-based assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release.
Q5: What are some suitable alternative assays to MTT for a colored compound like this compound?
Fluorescence-based assays like those using Resazurin (AlamarBlue) can be a good alternative, as the excitation and emission wavelengths are typically different from the absorbance spectrum of the colored compound. However, it is still important to check for compound autofluorescence. A lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity by quantifying LDH release from damaged cells, is another excellent option as it is a cytotoxicity assay that is generally not affected by colored compounds. ATP-based luminescence assays are also a robust alternative.
Troubleshooting Guides
Problem 1: High Background Absorbance in MTT Assay
High background can obscure the true signal from the cells. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for high background absorbance.
Problem 2: Inconsistent Results Between Replicate Wells
Technical Support Center: Protocol Refinement for Consistent Results in Demethoxy-7-O-methylcapillarisin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in experiments involving Demethoxy-7-O-methylcapillarisin.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a natural phenolic compound. It is primarily isolated from the herbs of Artemisia scoparia.
Q2: What are the recommended storage conditions for this compound?
To ensure stability, solid this compound should be stored in a tightly sealed, light-protected container at room temperature. For long-term storage or when in solution, it is advisable to store at -20°C to minimize degradation. The compound's stability in solution is dependent on the solvent, concentration, and storage temperature, so it is recommended to prepare solutions fresh for each experiment.
Q3: What are the known biological activities of this compound?
Research on compounds with similar structures, such as other methoxyflavonoids and curcuminoids, suggests that this compound likely possesses anti-inflammatory and anti-cancer properties. These effects are often attributed to the modulation of key signaling pathways like NF-κB and MAPK.
Q4: In which solvents is this compound soluble?
As a phenolic compound, this compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
II. Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
A. Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Compound precipitation: The compound may not be fully dissolved in the culture medium. 3. Edge effects: Evaporation from wells on the edge of the plate. | 1. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistency. 2. Visually inspect the wells for any precipitate after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent toxicity and enhance solubility. Consider a brief sonication of the stock solution. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| IC50 value differs significantly between experiments. | 1. Variation in cell passage number: Cells at different passage numbers can exhibit different sensitivities. 2. Inconsistent incubation times: Variations in the duration of compound exposure. 3. Degradation of the compound: Improper storage of the stock solution. | 1. Use cells within a consistent and defined passage number range for all experiments. 2. Standardize the incubation time for compound treatment across all experiments. 3. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| No dose-dependent effect observed. | 1. Incorrect concentration range: The tested concentrations may be too high or too low. 2. Compound inactivity: The compound may not be cytotoxic to the specific cell line under the tested conditions. | 1. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the effective concentration range. 2. Verify the identity and purity of the compound using analytical methods like HPLC and NMR. Confirm that the chosen cell line is appropriate for the expected biological activity. |
B. Variability in Western Blot Results for Signaling Pathway Analysis (NF-κB & MAPK)
| Problem | Possible Cause | Recommended Solution |
| Inconsistent phosphorylation levels of target proteins (e.g., p-p65, p-p38). | 1. Timing of cell lysis: The peak of protein phosphorylation can be transient. 2. Variability in LPS or other stimuli activation: Inconsistent stimulation of the signaling pathway. 3. Inefficient protein extraction or phosphatase activity. | 1. Perform a time-course experiment to determine the optimal time point for cell lysis after treatment to capture the peak phosphorylation. 2. Ensure the concentration and incubation time of the stimulating agent (e.g., LPS) are consistent across all experiments. 3. Use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the protein extraction process. |
| Weak or no signal for target proteins. | 1. Low protein concentration: Insufficient amount of protein loaded onto the gel. 2. Poor antibody quality: The primary antibody may not be specific or sensitive enough. 3. Inefficient protein transfer. | 1. Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane. 2. Use an antibody that has been validated for the specific application (Western blot) and species. Test different antibody concentrations. 3. Optimize the transfer conditions (time, voltage, and membrane type) for your target protein based on its molecular weight. |
III. Experimental Protocols
A. Cell Viability MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 10 minutes on a shaker and measure the absorbance at 490 nm or 570 nm using a microplate reader.[1]
B. Western Blot Analysis of NF-κB and MAPK Signaling
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound for the desired time, with or without a stimulant like LPS. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, p38, ERK, and JNK overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically for this compound. Researchers are encouraged to perform dose-response studies to determine the IC50 values for their specific cell lines and assays. The following table provides an example of how to present such data.
Table 1: Example of IC50 Values for this compound in Various Assays
| Assay | Cell Line | IC50 (µM) |
| MTT Cell Viability | ||
| Nitric Oxide (NO) Production | RAW 264.7 | |
| TNF-α Release | ||
| IL-6 Release |
V. Signaling Pathways and Experimental Workflows
A. Proposed Signaling Pathway for the Anti-inflammatory Action of this compound
References
identifying degradation products of Demethoxy-7-O-methylcapillarisin in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethoxy-7-O-methylcapillarisin. The information provided is based on the known stability of structurally similar compounds, such as flavonoids and other phenolic compounds, to help guide your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?
A1: The decrease in concentration is likely due to the degradation of the compound. This compound, being a phenolic compound, is susceptible to degradation under various conditions. The stability of flavonoids and similar structures is known to be affected by factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2][3]
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented, based on the degradation of other flavonoids, the primary degradation pathways are likely oxidation and hydrolysis.[4] Oxidative degradation can lead to the formation of smaller phenolic acids and quinone-type structures. Hydrolysis may affect the ether linkages, although this is generally less common under mild conditions.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of phenolic compounds is often pH-dependent.[5][6][7] Generally, flavonoids show greater stability in acidic conditions compared to neutral or alkaline solutions.[8] In alkaline solutions, the phenolic hydroxyl groups are deprotonated, making the molecule more susceptible to oxidation.
Q4: Can temperature impact the stability of my this compound solution?
A4: Yes, temperature can significantly influence the rate of degradation.[1][6][9] Increased temperatures typically accelerate the degradation of flavonoids and other phenolic compounds. For prolonged storage, it is advisable to keep solutions at low temperatures (e.g., 4°C or -20°C) and protected from light.
Q5: What analytical methods are suitable for identifying and quantifying the degradation products of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique.[10][11] HPLC allows for the separation of the parent compound from its degradation products, while DAD and MS provide spectral information for identification and structural elucidation.
Troubleshooting Guides
Issue 1: Unexpected peaks in my HPLC chromatogram.
-
Possible Cause: These unexpected peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Analyze a freshly prepared standard: This will serve as a baseline and help confirm if the extra peaks are appearing over time.
-
Perform a forced degradation study: Subjecting your compound to stress conditions (acid, base, oxidation, heat, light) will intentionally generate degradation products. This can help in confirming if the unknown peaks correspond to degradation products.
-
Use LC-MS analysis: Mass spectrometry will provide mass-to-charge ratio information for the unknown peaks, which is crucial for their identification and structural elucidation.
-
Issue 2: Poor reproducibility of experimental results.
-
Possible Cause: Inconsistent degradation of this compound between experiments.
-
Troubleshooting Steps:
-
Standardize solution preparation: Ensure that the pH, solvent, and concentration of your solutions are consistent for every experiment.
-
Control environmental conditions: Protect your solutions from light and maintain a consistent temperature during your experiments. Prepare fresh solutions for each experiment if possible.
-
Evaluate the stability of your stock solution: Monitor the purity of your stock solution over time using HPLC to ensure it is not degrading during storage.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-DAD/MS method.
Protocol 2: Stability-Indicating HPLC Method
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm) - Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). - Flow Rate: 1.0 mL/min - Detection: DAD at a wavelength range of 200-400 nm and/or MS in positive or negative ion mode. - Injection Volume: 10 µL - Column Temperature: 30°C
Quantitative Data Summary
| Stress Condition | Typical Degradation Rate | Key Influencing Factors | Reference Compounds |
| Acidic (pH 1-3) | Low | Temperature, specific acid used | Quercetin (B1663063), Rutin (B1680289) |
| Neutral (pH 7) | Moderate | Presence of oxygen, temperature, light exposure | Luteolin (B72000), Myricetin |
| Alkaline (pH > 8) | High | pH value, temperature | Most flavonoids |
| Oxidative (H₂O₂) | High | Concentration of oxidizing agent, presence of metal ions | Quercetin, Catechin |
| Thermal (>60°C) | Moderate to High | Temperature, duration of exposure | Artemisinin derivatives |
| Photochemical | Moderate | Intensity and wavelength of light, presence of photosensitizers | Naringin, Hesperidin |
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for conducting forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions | Semantic Scholar [semanticscholar.org]
- 3. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Characterization Of Flavonoid Reactivities And Degradation Products Us" by Jeremy S. Barnes [mavmatrix.uta.edu]
- 5. mdpi.com [mdpi.com]
- 6. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. thescipub.com [thescipub.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 11. rjpbcs.com [rjpbcs.com]
minimizing off-target effects in Demethoxy-7-O-methylcapillarisin studies
Welcome to the Technical Support Center for researchers working with Demethoxy-7-O-methylcapillarisin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that effectively minimize off-target effects and ensure the reliability of your results. Given that specific data on this compound is limited, this guide draws upon information from the broader class of chromone (B188151) derivatives and compounds isolated from Artemisia scoparia, as well as established methodologies in pharmacology and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the known or predicted on-target effects of this compound?
A1: this compound is a chromone derivative isolated from Artemisia scoparia.[1] While direct targets are not yet fully elucidated, studies on related compounds from A. scoparia and other chromone derivatives suggest potential on-target activities related to:
-
Anti-inflammatory effects: Extracts from A. scoparia have been shown to mitigate inflammatory signaling pathways such as NF-κB and ERK.[2][3]
-
Metabolic regulation: A. scoparia extracts have demonstrated the ability to enhance hepatic insulin (B600854) and AMPK signaling, suggesting a role in regulating glucose and lipid metabolism.[2]
-
Adipogenesis: Certain compounds from A. scoparia have been found to promote adipocyte differentiation.[2]
Q2: What are the potential off-target effects I should be concerned about with this compound?
A2: As a chromone derivative and a natural phenolic compound, this compound may have several potential off-target effects. The conserved nature of binding sites across protein families, such as the ATP-binding pocket in kinases, makes off-target interactions a common issue.[4][5] Potential off-target concerns include:
-
Kinase Inhibition: Many small molecule inhibitors interact with multiple kinases beyond the intended target.[4][5]
-
Modulation of Other Signaling Pathways: Phenolic compounds are known to have pleiotropic effects and may influence various cellular signaling pathways.[6]
-
Non-specific Interactions: Natural products can sometimes interfere with assay readouts due to their physical or chemical properties (e.g., autofluorescence or precipitation).
Q3: How can I computationally predict potential off-target interactions for this compound?
A3: In the absence of experimental data, computational or in silico methods are a valuable first step to predict potential off-target interactions.[7][[“]] These approaches include:
-
Chemical Similarity Searches: Comparing the 2D and 3D structure of this compound to databases of compounds with known biological activities.
-
Pharmacophore Modeling: Identifying the key chemical features of the molecule and searching for proteins with complementary binding sites.
-
Molecular Docking: Simulating the binding of this compound to the 3D structures of a panel of known off-target proteins.
Q4: What experimental approaches can I use to identify off-targets of this compound?
A4: Several unbiased, proteome-wide experimental techniques can identify off-target interactions directly in a cellular context. These methods do not require modification of the compound. Key approaches include:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a compound binding to a protein stabilizes it against thermal denaturation. Changes in protein stability upon compound treatment can be monitored to identify targets.[9][10]
-
Proteome Integral Solubility Alteration (PISA): PISA measures changes in protein solubility across a temperature gradient upon compound treatment to identify protein-ligand interactions.[11][12]
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to map the activity of entire enzyme families within the proteome, allowing for the identification of on- and off-target enzyme interactions.[13][14]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotypes are observed in my experiments.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Carefully titrate the concentration of this compound. If the concentration required to produce the cellular effect is significantly different from the concentration at which it engages its intended (or predicted) target, an off-target effect is likely.
-
Use a Structurally Unrelated Control: If possible, use another compound with the same intended target but a different chemical scaffold. If this control does not reproduce the observed phenotype, it suggests the effect is specific to this compound and potentially an off-target effect.
-
Conduct a Rescue Experiment: If the intended target is known, overexpress a mutant version of the target that does not bind this compound. If the phenotype is not reversed, it is likely an off-target effect.
-
Validate Target Engagement: Use a method like CETSA to confirm that this compound is binding to its intended target at the concentrations used in your cellular assays.[10]
-
Issue 2: High background or false positives in cell-based assays.
-
Possible Cause: As a natural product, this compound may possess inherent properties that interfere with assay readouts.
-
Troubleshooting Steps:
-
Include "Compound-Only" Controls: In plate-based assays, include wells with the compound at all tested concentrations in the absence of cells. This will account for any intrinsic absorbance, fluorescence, or luminescence of the compound.
-
Consider Alternative Assay Formats: If you suspect interference with a colorimetric assay (e.g., MTT), consider switching to an orthogonal assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is generally less prone to color interference.
-
Check for Compound Precipitation: Visually inspect the wells under a microscope to ensure the compound is not precipitating at the concentrations used, as this can scatter light and affect absorbance readings.
-
Issue 3: How can I minimize off-target effects once they are identified?
-
Possible Cause: The chemical structure of this compound may have an affinity for multiple proteins.
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Studies: If medicinal chemistry resources are available, synthesize and test analogs of this compound to identify modifications that reduce off-target binding while maintaining on-target activity.
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.
-
Use Combination Therapy: If an off-target effect activates a compensatory signaling pathway, consider using a second, specific inhibitor to block this pathway to isolate the effects of the on-target activity.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables are provided as templates and examples based on data for related compounds or general kinase inhibitors.
Table 1: Example of Kinase Selectivity Profile for a Hypothetical Chromone Derivative
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Kinase 1 | IC50 (nM) - Off-Target Kinase 2 | Selectivity (Off-Target 1 / On-Target) |
| Predicted Target (e.g., AMPK) | 50 | - | - | - |
| Off-Target 1 (e.g., p38 MAPK) | - | 500 | - | 10-fold |
| Off-Target 2 (e.g., ERK1) | - | - | 2500 | 50-fold |
This table illustrates how to present kinase selectivity data. A higher selectivity ratio indicates a more selective compound.
Table 2: Bioactivity of Compounds Isolated from Artemisia scoparia
| Compound | Biological Activity | Cell Line/Model | Reported Effect |
| Scoparone | Anti-inflammatory | RAW264.7 macrophages | Inhibition of NO production |
| Capillarisin | Hepatoprotective | In vivo models of liver injury | Reduction of liver damage markers |
| 6-Demethoxycapillarisin | Adipogenic | 3T3-L1 preadipocytes | Promotes adipocyte differentiation[2] |
Experimental Protocols
Methodology 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing a CETSA experiment to validate the binding of this compound to a target protein in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 1 hour) at 37°C.[10]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[15]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[10]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods. A ligand-induced thermal shift will be observed as more protein remaining in the soluble fraction at higher temperatures in the drug-treated samples compared to the vehicle control.
-
Methodology 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol outlines a general workflow for using ABPP to identify enzyme off-targets.
-
Probe Incubation:
-
Prepare cell or tissue lysates.
-
Incubate the proteome with an activity-based probe that targets a specific class of enzymes (e.g., serine hydrolases, kinases). To identify off-targets of this compound, a competitive profiling experiment is performed where the proteome is pre-incubated with the compound before adding the probe.
-
-
Labeling and Enrichment:
-
The probe will covalently label the active sites of its target enzymes.
-
If the probe contains a biotin (B1667282) tag, the labeled proteins can be enriched using streptavidin beads.[13]
-
-
Proteomic Analysis:
-
The enriched proteins are digested into peptides.
-
The peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.[16]
-
-
Data Interpretation:
-
A decrease in the signal for a particular enzyme in the sample pre-treated with this compound indicates that the compound is binding to and inhibiting that enzyme.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Fractions of an Artemisia scoparia Extract Contain Compounds With Novel Adipogenic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 8. consensus.app [consensus.app]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Proteome Integral Solubility Alteration (PISA) Assay in Mammalian Cells for Deep, High-Confidence, and High-Throughput Target Deconvolution [bio-protocol.org]
- 12. Proteome Integral Solubility Alteration (PISA) Assay in Mammalian Cells for Deep, High-Confidence, and High-Throughput Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Demethoxy-7-O-methylcapillarisin: An Analysis of Structure-Activity Relationships Based on Related Flavonoid Compounds
For Researchers, Scientists, and Drug Development Professionals
Demethoxy-7-O-methylcapillarisin, a natural flavonoid isolated from Artemisia scoparia, has garnered interest for its potential therapeutic properties. While direct and comprehensive structure-activity relationship (SAR) studies on this specific compound and its synthetic analogs are limited in publicly available scientific literature, a comparative analysis of its close analog, capillarisin (B150004), and other related methoxy-substituted flavonoids can provide valuable insights into the structural features crucial for its biological activity. This guide synthesizes the available data to infer a potential SAR for this compound, focusing on its likely anti-inflammatory and hepatoprotective effects.
Inferred Structure-Activity Relationship (SAR) Analysis
The biological activity of flavonoids is intricately linked to their substitution patterns, including the number and position of hydroxyl and methoxy (B1213986) groups. For this compound, the following structural features are likely determinants of its activity, based on studies of related compounds:
-
The Chromone Core: The fundamental benzopyran-4-one structure is essential for the basic pharmacological activities of flavonoids.
-
The 7-O-methyl Group: Methylation at the C7 hydroxyl group can influence the compound's lipophilicity and metabolic stability, potentially enhancing its bioavailability and duration of action. In many flavonoids, this modification is associated with increased anti-inflammatory and anticancer activities.
-
The Absence of the C6-Methoxy Group (Demethoxy Feature): Compared to its parent compound, capillarisin, the lack of a methoxy group at the C6 position may alter the electronic distribution and steric hindrance of the A-ring, which could impact its interaction with biological targets. This structural difference is a key point for comparative analysis with capillarisin.
-
The B-Ring Substitution Pattern: The arrangement of hydroxyl and methoxy groups on the B-ring is a critical determinant of the antioxidant and enzyme-inhibitory activities of flavonoids. The specific pattern in this compound would need to be compared with analogs to determine its precise contribution.
Comparative Data on Related Flavonoids
Due to the absence of direct comparative studies on this compound analogs, this section presents data on capillarisin and other relevant flavonoids to illustrate the impact of structural modifications on biological activity.
Table 1: Comparison of Anti-Inflammatory Activity of Capillarisin and Other Flavonoids
| Compound | Biological Activity | Assay System | IC50 / Activity | Reference |
| Capillarisin | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Significantly suppressed NO production | [1] |
| Capillarisin | Inhibition of iNOS and COX-2 expression | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | [1] |
| Capillarisin | Inhibition of TNF-α, IL-6, IL-1β secretion | LPS-stimulated RAW 264.7 macrophages | Dose-dependent decrease | [1] |
| Flavone | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated murine peritoneal macrophages | Active at 20-100 µM | [2] |
| 3'-amino-4'-hydroxyflavone | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated murine peritoneal macrophages | Most potent inhibitor among tested flavones | [2] |
Table 2: Comparison of Hepatoprotective Activity of Artemisia capillaris Extracts and Related Compounds
| Compound/Extract | Biological Activity | Assay System | Observations | Reference |
| Artemisia capillaris Extract | Hepatoprotective | CCl4-induced subacute liver damage in rats | Synergistic effect with Picrorrhiza rhizoma | |
| Artemisia capillaris Extract | Hepatoprotective | APAP and CCl4-induced hepatotoxicity in mice | Dose-correlated inhibition of serum ALT | [3] |
| Silymarin (B1681676) | Hepatoprotective | Paracetamol-induced hepatic injuries in rats | Acts as a hepatoprotective agent | [4] |
| Goodyeroside (B1243893) A analog (5a) | Hepatoprotective | In vitro and in vivo models | Worthy of further investigation as a lead compound | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays relevant to the evaluation of the anti-inflammatory and hepatoprotective activities of flavonoid compounds.
1. In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound analogs). After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for an additional 24 hours.
-
Nitrite (B80452) Quantification: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[6][7][8] An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
-
Cell Viability: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.[7][8]
2. In Vitro Hepatoprotective Assay
-
Cell Line: A human hepatoma cell line, such as HepG2, is commonly used.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., MEM) supplemented with FBS and antibiotics.
-
Induction of Hepatotoxicity: Liver injury is induced by exposing the cells to a hepatotoxic agent, such as carbon tetrachloride (CCl4), acetaminophen (B1664979) (APAP), or hydrogen peroxide.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific period before or concurrently with the hepatotoxin.
-
Assessment of Hepatoprotection:
-
Cell Viability: The protective effect is assessed by measuring cell viability using assays like the MTT assay.[9]
-
Biochemical Markers: The levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), released into the culture medium are quantified as indicators of cell damage.
-
Antioxidant Status: The intracellular levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) can be measured to assess the antioxidant mechanism of protection.
-
Visualizations
Caption: Inferred SAR for this compound.
Caption: Workflow for NO inhibition assay.
Caption: Inferred anti-inflammatory pathway of capillarisin.
References
- 1. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatoprotective Activity of Herbal Composition SAL, a Standardize Blend Comprised of Schisandra chinensis, Artemisia capillaris, and Aloe barbadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatoprotective activity of silymarin encapsulation against hepatic damage in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and hepatoprotective activity of analogs of the natural product goodyeroside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
Validating the Anticancer Mechanism of Demethoxy-7-O-methylcapillarisin In Vitro: A Comparative Guide
Introduction
Demethoxy-7-O-methylcapillarisin is a natural phenolic compound that has been isolated from the herbs of Artemisia scoparia.[1][2] While its existence as a distinct chemical entity is confirmed, comprehensive in vitro studies detailing its specific anticancer mechanisms are currently limited in publicly available scientific literature. To provide a valuable comparative guide for researchers, this document will focus on the well-documented anticancer activities of a closely related and structurally similar compound, Capillarisin (B150004) , also derived from Artemisia species.[3][4] The experimental data and mechanistic insights presented for capillarisin can serve as a foundational framework for designing and evaluating in vitro studies on this compound and other similar natural products.
This guide will objectively compare the performance of capillarisin with other alternatives where data is available, provide supporting experimental data, and detail the methodologies for key experiments.
Quantitative Data Comparison
The following table summarizes the in vitro anticancer effects of capillarisin on various cancer cell lines. This data provides a quantitative basis for comparing its efficacy.
| Cancer Cell Line | Assay | Key Findings | Reference |
| Human Osteosarcoma (HOS) | MTT Assay | Dose-dependent inhibition of cell growth. | [5] |
| LDH Assay | Significant dose-dependent release of lactate (B86563) dehydrogenase, indicating cell death. | [5] | |
| Hoechst 33258 Staining | Characteristic morphological features of apoptosis observed. | [5] | |
| Cell Cycle Analysis | Dose-dependent G0/G1-phase cell cycle arrest. | [5] | |
| Mitochondrial Membrane Potential | Progressive and dose-dependent reduction in mitochondrial membrane potential. | [5] | |
| Prostate Carcinoma (DU145 - androgen-independent) | WST-1 Assay | Inhibition of cell growth. | [3] |
| Cell Cycle Analysis | Induction of G0/G1 phase cell cycle arrest. | [3] | |
| Western Blot | Upregulation of p21 and p27; downregulation of cyclin D1, cyclin A, and cyclin B. | [3] | |
| Western Blot | Decreased protein expression of survivin, MMP-2, and MMP-9. | [3] | |
| Reporter Assay | Suppression of constitutive and IL-6-inducible STAT3 activation. | [3] | |
| Prostate Carcinoma (LNCaP - androgen-dependent) | WST-1 Assay | Inhibition of cell growth. | [3] |
| Cell Cycle Analysis | Induction of G0/G1 phase cell cycle arrest. | [3] | |
| Western Blot | Upregulation of p21 and p27; downregulation of cyclin D1, cyclin A, and cyclin B. | [3] | |
| Reporter Assay | Suppression of constitutive and IL-6-inducible STAT3 activation. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anticancer mechanism of capillarisin.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells (e.g., HOS, DU145, LNCaP) in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of capillarisin or a vehicle control for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are typically expressed as a percentage of cell viability compared to the control.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with capillarisin for the desired time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.
Western Blotting
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Protein Extraction: Lyse the treated and control cells in a lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p21, p27, cyclins, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms
The following diagrams illustrate the signaling pathways implicated in the anticancer activity of capillarisin and a general workflow for in vitro validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CasNo.61854-37-3 BOC Sciences United States [bocscichem.lookchem.com]
- 3. The inhibitory effects of capillarisin on cell proliferation and invasion of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Capillarisin Exhibits Anticancer Effects by Inducing Apoptosis, Cell Cycle Arrest and Mitochondrial Membrane Potential Loss in Osteosarcoma Cancer Cells (HOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methoxyflavones in Oncology: Evaluating Demethoxy-7-O-methylcapillarisin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, natural compounds represent a significant reservoir of novel pharmacological agents. Among these, methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have garnered considerable attention for their potential as anticancer agents. Their increased metabolic stability and enhanced membrane permeability, owing to the methylation of hydroxyl groups, often translate to improved oral bioavailability and greater potency compared to their hydroxylated counterparts.[1][2] This guide provides a comparative analysis of Demethoxy-7-O-methylcapillarisin and other prominent methoxyflavones in the context of cancer therapy, supported by available experimental data and detailed methodologies.
Overview of Methoxyflavones in Cancer Therapy
Methoxyflavones exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[3][4][5] The position and number of methoxy groups on the flavone (B191248) backbone play a critical role in determining their cytotoxic activity and mechanism of action.[3][6]
This compound: An Enigmatic Player
This compound is a natural methoxyflavone isolated from Artemisia scoparia.[7][8] Despite its characterization as a distinct chemical entity, publicly available experimental data specifically detailing its anticancer activity, such as IC50 values against various cancer cell lines, its effects on cell cycle progression, or its precise molecular targets, are currently limited.
However, the parent compound, capillarisin (B150004), also isolated from Artemisia species, has demonstrated notable anticancer properties. Studies have shown that capillarisin can inhibit the proliferation and invasion of prostate cancer cells by inducing cell cycle arrest at the G0/G1 phase and modulating the expression of cyclins and cyclin-dependent kinase inhibitors. It has also been shown to suppress the activation of STAT3, a key signaling protein implicated in cancer progression. The structural relationship between capillarisin and this compound suggests that the latter may possess similar or modified biological activities, warranting further investigation.
Comparative Analysis of Methoxyflavone Cytotoxicity
To provide a framework for evaluating the potential of this compound, this section presents a comparative summary of the cytotoxic activities of other well-studied methoxyflavones against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Methoxyflavone | Cancer Cell Line | IC50 (µM) | Citation(s) |
| 5,7-Dimethoxyflavone | HT-29 (Colon) | >100 | |
| Caco-2 (Colon) | >100 | ||
| Nobiletin | HL-60 (Leukemia) | 9.7 | |
| A549 (Lung) | 48.3 | ||
| HCT116 (Colon) | ~80 | [3] | |
| Tangeretin | HL-60 (Leukemia) | 6.8 | |
| A549 (Lung) | 32.5 | ||
| Sinensetin | A549 (Lung) | >100 | |
| Eupatorin | A549 (Lung) | 12.4 | |
| MCF-7 (Breast) | 15.2 | ||
| Acacetin | DU145 (Prostate) | ~25 (24h) | [3] |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 (Breast) | 3.71 (72h) | [3][6] |
| MDA-MB-231 (Breast) | 21.27 (72h) | [6] | |
| 5,7-dihydroxy-3,6,4'-trimethoxyflavone | A2058 (Melanoma) | 3.92 (72h) | [6] |
| 5,7,5'-trihydroxy-3,6,3',4'-tetramethoxyflavone | A2058 (Melanoma) | 8.18 (72h) | [6] |
Key Signaling Pathways Modulated by Methoxyflavones
Methoxyflavones often target critical signaling pathways that are dysregulated in cancer. Understanding these mechanisms is vital for the development of targeted therapies.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a common feature in many cancers.[9] Several methoxyflavones have been shown to inhibit this pathway.
Caption: Methoxyflavone inhibition of the MAPK/ERK signaling pathway.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is frequently observed in various cancers. Methoxyflavones, such as wogonin (B1683318) and sinensetin, have been reported to inhibit this pathway.[3]
Caption: Methoxyflavone inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity and, by inference, cell viability and proliferation.
Materials:
-
Methoxyflavone of interest
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the methoxyflavone in complete medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Methoxyflavone of interest
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[1]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the methoxyflavone for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and add it dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histograms.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins, indicating their activation state.
Materials:
-
Methoxyflavone of interest
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the methoxyflavone, then wash with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Methoxyflavones represent a promising class of natural compounds for cancer therapy, with many demonstrating potent cytotoxic effects and clear mechanisms of action. While this compound remains an understudied compound, the established anticancer activities of other methoxyflavones and its parent compound, capillarisin, provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a standardized approach for researchers to explore the therapeutic potential of this compound and other novel methoxyflavones, contributing to the development of new and effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, CasNo.61854-37-3 BOC Sciences United States [bocscichem.lookchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Chromone Scaffolds: A Guide to Anticancer and Anti-inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of Demethoxy-7-O-methylcapillarisin and its synthetic analogs, focusing on their potential as anticancer and anti-inflammatory agents. Due to the limited availability of direct comparative studies on a systematically synthesized series of this compound analogs, this document broadens the scope to include a variety of substituted chromone (B188151) derivatives. By examining the structure-activity relationships (SAR) within this broader class of compounds, we can infer the potential therapeutic properties of this compound and guide the rational design of novel, more potent analogs.
I. Data Presentation: Anticancer and Anti-inflammatory Activities
The following tables summarize the quantitative data on the biological activities of various chromone derivatives, providing a basis for comparative analysis.
Table 1: Cytotoxic Activity of Chromone Analogs against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| Chromone 11c | KB (Oral Cavity Cancer) | Cytotoxic | 73.32 | |
| Chromone 11c | NCI-H187 (Small Cell Lung Cancer) | Cytotoxic | 36.79 | |
| Substituted Chromenopyridone 6b | PC-3 (Prostate), MCF-7 (Breast), IMR-32 (CNS), Hela (Cervix), Hep-G2 (Liver) | Cytotoxic | Good to Moderate | [1] |
| 2-Styrylchromone with three methoxy (B1213986) groups | HeLa (Cervical Cancer) | Cytotoxic | Inhibition 100% at 30 µM | [2] |
| Alkannin | Breast Cancer Cell Lines | Cytotoxic | Remarkable | [3] |
| Juglone | Breast Cancer Cell Lines | Cytotoxic | Remarkable | [3] |
Table 2: Anti-inflammatory Activity of Chromone Analogs
| Compound | Assay | Activity | IC50 (µM) | Reference |
| Chromone Carboxamide Derivative 5-9 | NO Production in LPS-stimulated RAW264.7 cells | Anti-inflammatory | 5.33 ± 0.57 | [4] |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14) | TNF-α-induced ICAM-1 expression | Anti-inflammatory | Most Potent in Series | [5] |
| Chromone Derivative DCO-6 | LPS-induced NO, IL-1β, and IL-6 production in RAW264.7 cells | Anti-inflammatory | Significant Reduction | [6] |
| 3-hydroxy-4,3',4',5'-tetramethoxychalcone | NF-κB Inhibition | Anti-inflammatory | Low micromolar potency | [7] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
A. Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized chromone analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., PC-3, MCF-7, IMR-32, Hela, Hep-G2, KB, NCI-H187) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
B. Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
The anti-inflammatory potential of chromone derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Compound and LPS Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control group. The EC50 value, the concentration of the compound that causes 50% inhibition of NO production, is then determined.[4]
III. Mandatory Visualization: Signaling Pathways and Experimental Workflow
A. Signaling Pathways
The anticancer and anti-inflammatory effects of chromone derivatives are often mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.
References
- 1. Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 4. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Demethoxy-7-O-methylcapillarisin and Capillarisin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological efficacy of two related chromone (B188151) compounds: Demethoxy-7-O-methylcapillarisin and capillarisin (B150004). While both are natural products with potential therapeutic applications, the available scientific literature presents a stark contrast in the depth of their investigation.
Key Findings and Data Gap
A comprehensive literature review reveals a significant disparity in the available efficacy data between the two compounds. Currently, there is a notable absence of published scientific studies detailing the biological activity, efficacy, and mechanism of action of this compound. While its existence as a natural product isolated from Artemisia scoparia and its chemical synthesis have been documented, its pharmacological properties remain uninvestigated.
In contrast, capillarisin, a major bioactive constituent of Artemisia capillaris, has been the subject of extensive research. Numerous studies have elucidated its anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects. This guide will, therefore, focus on presenting the robust experimental data available for capillarisin, while clearly acknowledging the data gap for this compound.
Compound Structures
The structural difference between the two molecules lies in the substituents on the A ring of the chromone core. This variation may influence their physiochemical properties and biological activities.
-
Capillarisin: Possesses two methoxy (B1213986) groups at positions 6 and 7.
-
This compound: Lacks the methoxy group at position 6 and has a methyl group at the 7-O position.
Without experimental data for this compound, any comparison of efficacy would be purely speculative.
In-Depth Efficacy Profile of Capillarisin
Capillarisin has demonstrated significant therapeutic potential across a range of preclinical models. Its efficacy is attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Activity
Capillarisin exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Efficacy of Capillarisin
| Experimental Model | Target | Key Findings | Reference |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Dose-dependent suppression of NO production. | [1] |
| iNOS and COX-2 Expression | Inhibition of both protein and mRNA expression in a dose-dependent manner. | [1][2] | |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decreased secretion in LPS-stimulated macrophages. | [1] | |
| Prostaglandin E2 (PGE2) Production | Significant reduction in LPS-stimulated macrophages. | [2] |
Table 2: In Vivo Anti-inflammatory Efficacy of Capillarisin
| Animal Model | Condition | Dosage | Key Findings | Reference |
| ICR mice | Carrageenan-induced paw edema | 20 and 80 mg/kg (i.p.) | Significant inhibition of paw edema. | [2] |
| ICR mice | Complete Freund's Adjuvant (CFA)-induced paw edema | 20 and 80 mg/kg (i.p.) | Marked suppression of paw edema. | [2] |
| C57BL/6 mice | Exercise-induced muscle damage | 20 and 80 mg/kg (i.p.) | Attenuated increase in muscle damage markers (CPK and LDH). | [3] |
Antioxidant Activity
Capillarisin demonstrates significant antioxidant properties, primarily through the activation of the Nrf2/HO-1 signaling pathway.[4]
Table 3: Antioxidant Efficacy of Capillarisin
| Assay | Cell Line | Key Findings | Reference |
| 6-hydroxydopamine (6-OHDA)-induced oxidative stress | Neuroblastoma SH-SY5Y cells | Protected cells from oxidative stress. | [4] |
| Nrf2 activation | SH-SY5Y and BV2 cells | Induced Nrf2 phosphorylation and subsequent activation of ARE-mediated transcription. | [4] |
| Heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) | SH-SY5Y and BV2 cells | Upregulation of these downstream antioxidant enzymes. | [4] |
Anticancer Activity
Capillarisin has shown promise as an anticancer agent by inhibiting cell proliferation and invasion in various cancer cell lines.
Table 4: In Vitro Anticancer Efficacy of Capillarisin
| Cancer Cell Line | Effect | IC50 Value | Key Findings | Reference |
| Human hepatoma (Hep-G2) | Inhibition of cell proliferation | 72 µg/mL | Dose-dependent inhibition of cell growth. | [5] |
| Human hepatoma (HUH7) | Inhibition of cell proliferation | 105 µg/mL | Dose-dependent inhibition of cell growth. | [5] |
| Colon cancer cells | Inhibition of migration | 92.1 µg/mL | Reduced cell migration capacity. | [5] |
| Colon cancer cells | Inhibition of proliferation | 76.7 µg/mL | Inhibited the growth of colon cancer cells. | [5] |
| Prostate carcinoma (DU145 and LNCaP) | Inhibition of cell proliferation | Not specified | Induced G0/G1 cell cycle arrest. | [6] |
| Prostate carcinoma (DU145) | Inhibition of migration and invasion | Not specified | Decreased expression of MMP-2 and MMP-9. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of capillarisin.
In Vitro Anti-inflammatory Assay (RAW 264.7 cells)
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of capillarisin for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of incubation, the production of NO in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.
-
RT-PCR Analysis: Total RNA is extracted to measure the mRNA expression levels of iNOS and COX-2.[1][2]
In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
-
Animals: Male ICR mice are used for the experiment.
-
Treatment: Capillarisin (20 and 80 mg/kg) or vehicle is administered intraperitoneally (i.p.).
-
Induction of Edema: One hour after treatment, carrageenan is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the vehicle control group.[2]
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2, Huh7) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of capillarisin for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5]
Signaling Pathways Modulated by Capillarisin
Capillarisin exerts its pharmacological effects by modulating key intracellular signaling pathways, primarily the Nrf2/HO-1 and NF-κB pathways.
Nrf2/HO-1 Signaling Pathway
Capillarisin activates the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.
Caption: Capillarisin activates the Nrf2/HO-1 signaling pathway to combat oxidative stress.
NF-κB Signaling Pathway
Capillarisin inhibits the pro-inflammatory NF-κB signaling pathway.
Caption: Capillarisin inhibits inflammation by suppressing the NF-κB signaling pathway.
Conclusion
Capillarisin is a well-characterized compound with demonstrated anti-inflammatory, antioxidant, and anticancer properties, supported by a substantial body of experimental evidence. Its mechanisms of action, primarily through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways, are well-documented.
In stark contrast, this compound remains a scientifically enigmatic compound. While its chemical structure is known, its pharmacological efficacy is yet to be explored. Therefore, a direct comparison of efficacy between these two compounds is not possible at this time. Further research into the biological activities of this compound is warranted to determine its therapeutic potential and to enable a meaningful comparison with its structural analog, capillarisin. Researchers are encouraged to investigate this data gap to potentially uncover a novel therapeutic agent.
References
- 1. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of capillarisin-mediated inhibition of MyD88/TIRAP inflammatory signaling in in vitro and in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillarisin attenuates exercise-induced muscle damage through MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillarisin augments anti-oxidative and anti-inflammatory responses by activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris [mdpi.com]
- 6. urotoday.com [urotoday.com]
Lack of Direct Studies on Demethoxy-7-O-methylcapillarisin Necessitates a Surrogate-Based Comparative Guide
Initial comprehensive searches for "Demethoxy-7-O-methylcapillarisin" did not yield specific studies detailing its anti-cancer activity across multiple cancer cell lines. The available scientific literature does not provide the necessary quantitative data, such as IC50 values or detailed mechanistic pathways, for this particular compound.
To fulfill the user's request for a comparative guide, this report will use Demethoxycurcumin (DMC) as a surrogate compound. DMC is a major curcuminoid found in turmeric and is structurally related to the requested molecule.[1] Extensive research is available on its anti-cancer properties, providing the necessary data to construct a detailed comparison guide as a template. This guide will demonstrate the requested format and content, which can be adapted once specific data for this compound becomes available.
This guide will focus on the cross-validation of Demethoxycurcumin's activity across various cancer cell lines, presenting quantitative data, experimental protocols, and signaling pathway visualizations.
Cross-Validation of Demethoxycurcumin's Anticancer Activity
Demethoxycurcumin has demonstrated potent cytotoxic effects across a range of cancer cell lines. Its efficacy is particularly notable in triple-negative breast cancer (TNBC) cells, where it has been shown to be a potent activator of AMP-activated protein kinase (AMPK).[1]
Comparative Cytotoxicity of Demethoxycurcumin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Demethoxycurcumin in different cancer cell lines, providing a quantitative comparison of its cytotoxic activity.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| FaDu | Head and Neck Squamous Cell Carcinoma | 37.78 ± 2 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Most Potent Cytotoxic Effects (Specific IC50 not provided in abstract) | [1] |
Note: The table is populated with available data from the search results. A comprehensive guide would require a more extensive literature search to include a wider range of cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to assess the anticancer activity of compounds like Demethoxycurcumin.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of Demethoxycurcumin (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Analysis by Flow Cytometry
Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with Demethoxycurcumin at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways Modulated by Demethoxycurcumin
Demethoxycurcumin exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
AMPK Activation in Triple-Negative Breast Cancer
In triple-negative breast cancer cells, Demethoxycurcumin acts as a potent activator of AMPK.[1] The activation of AMPK leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which in turn suppresses protein synthesis and cell growth.[1] Furthermore, activated AMPK inhibits lipogenic enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), impacting the energy metabolism of cancer cells.[1] DMC also leads to the dephosphorylation of Akt, which is a crucial node in cell survival signaling.[1]
Caption: Demethoxycurcumin signaling in TNBC.
NF-κB Pathway Inhibition in Head and Neck Squamous Cell Carcinoma
In FaDu human head and neck squamous cell carcinoma cells, Demethoxycurcumin induces apoptosis by inhibiting the NF-κB signaling pathway.[2] It prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the transcription of NF-κB target genes that promote cell survival.[2] This inhibition of NF-κB activation contributes to the induction of both the extrinsic and intrinsic pathways of apoptosis.[2]
Caption: Demethoxycurcumin and the NF-κB pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anticancer activity of a compound.
Caption: Anticancer drug discovery workflow.
References
- 1. Demethoxycurcumin inhibits energy metabolic and oncogenic signaling pathways through AMPK activation in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Natural vs. Synthetic Demethoxy-7-O-methylcapillarisin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxy-7-O-methylcapillarisin is a naturally occurring phenolic compound isolated from herbs such as Artemisia scoparia. It has garnered interest within the scientific community for its potential therapeutic properties. As with many natural products, the feasibility of large-scale production and standardization often necessitates chemical synthesis. This guide provides a framework for the comparative evaluation of the bioactivity of naturally derived versus synthetically produced this compound. While direct comparative studies are currently limited in published literature, this document outlines the essential experimental protocols and data presentation formats to enable a robust and objective comparison.
The primary focus of this guide is on two key areas of bioactivity: anti-inflammatory and antioxidant effects. Detailed experimental methodologies are provided to facilitate the replication of these assays. Furthermore, this guide includes visualizations of the experimental workflows and relevant signaling pathways to aid in the comprehension of the compound's potential mechanisms of action.
Data Presentation: A Framework for Comparison
To ensure a clear and direct comparison of the bioactivities of natural and synthetic this compound, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting key experimental results.
Table 1: Anti-Inflammatory Activity of Natural vs. Synthetic this compound
| Compound | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | IC50 (µM) | Cell Viability (%) |
| Natural this compound | 1 | rowspan="5" | ||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Synthetic this compound | 1 | rowspan="5" | ||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control (e.g., Dexamethasone) | 1 |
Table 2: Antioxidant Activity of Natural vs. Synthetic this compound
| Compound | Concentration (µg/mL) | DPPH Radical Scavenging Activity (%) | IC50 (µg/mL) |
| Natural this compound | 10 | rowspan="5" | |
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Synthetic this compound | 10 | rowspan="5" | |
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Positive Control (e.g., Ascorbic Acid) | 10 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections provide step-by-step protocols for key experiments.
Synthesis of this compound
While several synthetic routes have been developed, a common approach involves multiple steps starting from readily available precursors. A generalized workflow is presented below. The precise details of the synthesis, including reaction conditions, catalysts, and purification methods, should be meticulously documented.
Synthetic workflow for this compound.
Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of the test compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of natural or synthetic this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
Measurement of Nitric Oxide:
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Cell Viability Assay:
-
To ensure that the observed NO inhibition is not due to cytotoxicity, perform a cell viability assay, such as the MTT assay, in parallel.
-
After the 24-hour treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the untreated control group.
Workflow for the in vitro anti-inflammatory assay.
Antioxidant Activity Assay: DPPH Radical Scavenging Assay
This assay measures the ability of the test compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare various concentrations of the natural and synthetic this compound in methanol.
-
In a 96-well plate, add 100 µL of each compound concentration to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 (The control contains methanol instead of the sample).[1]
Workflow for the DPPH antioxidant assay.
Signaling Pathways
Understanding the molecular mechanisms underlying the bioactivity of this compound is critical. The NF-κB and MAPK signaling pathways are key regulators of inflammation and cellular stress responses and are potential targets of this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are a series of protein kinases that transduce extracellular signals to the nucleus to regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three major MAPK families are ERK, JNK, and p38. Activation of these pathways by stimuli such as LPS can lead to the production of inflammatory mediators.
Generalized MAPK signaling cascade.
Conclusion
This guide provides a comprehensive framework for the objective comparison of the bioactivities of natural and synthetic this compound. By adhering to the detailed experimental protocols and standardized data presentation formats outlined herein, researchers can generate reliable and comparable data. Such studies are essential for determining whether the synthetic version of this promising natural product can serve as a viable and consistent alternative for further drug development and therapeutic applications. The investigation of its effects on key signaling pathways like NF-κB and MAPK will further elucidate its mechanism of action and therapeutic potential.
References
Illuminating the Targets: A Comparative Guide to Confirming the Molecular Targets of Demethoxy-7-O-methylcapillarisin
For Researchers, Scientists, and Drug Development Professionals
Demethoxy-7-O-methylcapillarisin, a flavonoid isolated from the traditional medicinal herb Artemisia scoparia, presents a promising scaffold for drug discovery. However, like many natural products, its precise molecular targets remain largely uncharacterized. Elucidating these targets is a critical step in understanding its mechanism of action and advancing its therapeutic development. This guide provides a comparative overview of modern experimental and computational methods for identifying and confirming the molecular targets of this compound, complete with supporting data paradigms and detailed experimental protocols.
Comparison of Key Target Identification Methodologies
The journey to confirm a drug's molecular target can be broadly categorized into three complementary approaches: computational (in silico), direct biochemical, and cell-based methods. Each approach offers distinct advantages and limitations.
| Methodology | Principle | Advantages | Limitations | Typical Data Output |
| Computational Approaches | ||||
| In Silico Target Prediction (Reverse Docking) | Docking the ligand (this compound) against a library of known protein structures to predict potential binding partners based on binding energy and structural complementarity. | - Rapid and cost-effective for initial screening.- Can screen thousands of potential targets.- Provides structural insights into potential binding modes. | - High rate of false positives.- Relies on the availability of high-quality protein structures.- Predictions require experimental validation. | - List of potential protein targets ranked by docking score.- Predicted binding affinities (e.g., kcal/mol).- Visual models of binding poses. |
| Direct Biochemical Approaches | ||||
| Affinity Chromatography-Mass Spectrometry (AC-MS) | This compound is immobilized on a solid support to "fish" for interacting proteins from a cell or tissue lysate. Bound proteins are then identified by mass spectrometry. | - Identifies direct binding partners.- Can be performed with complex protein mixtures.- Does not require prior knowledge of the target. | - Immobilization might alter the compound's binding properties.- Can be challenging to elute bound proteins without denaturation.- May identify non-specific binders. | - List of proteins identified by mass spectrometry.- Spectral counts or intensity-based quantification indicating relative abundance of bound proteins. |
| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that a protein becomes more resistant to proteolysis upon ligand binding. Changes in protease susceptibility in the presence of the compound are analyzed by SDS-PAGE or mass spectrometry. | - Label-free method, avoiding modification of the compound.- Can be performed in complex mixtures.- Detects direct binding interactions. | - Not all protein-ligand interactions confer significant protease resistance.- May not be suitable for very large or very small proteins.- Requires optimization of protease concentration and digestion time. | - Gel band intensity changes on SDS-PAGE.- Mass spectrometry data showing differences in peptide fragments between treated and untreated samples. |
| Cell-Based Approaches | ||||
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in the soluble fraction of a protein at different temperatures are monitored in the presence and absence of the compound. | - Confirms target engagement in a cellular context.- Can be adapted for high-throughput screening.- Label-free for both the compound and the target. | - Not all proteins exhibit a clear thermal shift upon ligand binding.- Can be technically challenging to optimize.- May not distinguish between direct and indirect stabilization. | - "Melting curves" showing the fraction of soluble protein as a function of temperature.- A shift in the melting temperature (Tm) in the presence of the compound. |
| Gene Expression Profiling (e.g., RNA-seq) | Compares global changes in gene expression in cells treated with this compound versus untreated cells to infer affected signaling pathways and potential upstream targets. | - Provides a global view of the compound's cellular effects.- Can reveal downstream effects and pathway modulation.- Does not require prior knowledge of the direct target. | - Identifies indirect effects, not necessarily the direct binding target.- Can be complex to analyze and interpret the large datasets.- Requires validation with more direct methods. | - List of differentially expressed genes (up- and down-regulated).- Pathway analysis results (e.g., enriched KEGG pathways or Gene Ontology terms). |
Experimental Protocols
Affinity Chromatography-Mass Spectrometry (AC-MS)
Objective: To isolate and identify proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group).
-
Immobilization: Covalently attach the linker-modified compound to activated chromatography beads (e.g., NHS-activated sepharose). A control column with beads linked only to the linker arm should also be prepared.
-
Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.
-
Affinity Chromatography: Incubate the lysate with both the compound-immobilized beads and the control beads.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, for example, by using a competitive ligand or by changing the pH or salt concentration.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry (e.g., LC-MS/MS). Alternatively, perform in-solution trypsin digestion of the entire eluate for shotgun proteomics analysis.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Fractions: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of a specific protein of interest remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a "melting curve." A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization.
Visualizing Workflows and Pathways
To better illustrate the logic and flow of these methodologies, the following diagrams are provided.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Demethoxy-7-O-methylcapillarisin, a natural chromone (B188151), and the well-established class of structurally related podophyllotoxins. While direct comparative experimental data for this compound is not publicly available, this guide offers a comprehensive overview based on the known biological activities of its parent compound class (chromones and methoxyflavones) and the extensive research on podophyllotoxins.
Executive Summary
Podophyllotoxins and their derivatives are potent antineoplastic agents, with several compounds, such as etoposide (B1684455) and teniposide (B1684490), being clinically approved drugs. Their primary mechanisms of action involve the inhibition of tubulin polymerization or the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.
This compound, isolated from Artemisia scoparia, belongs to the chromone class of compounds. While specific anticancer data for this compound is lacking, related methoxyflavones and chromones have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and in some cases, cytotoxic effects against cancer cell lines. Their mechanisms often involve the modulation of key signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
This guide will delve into the structural differences, known biological activities, and underlying mechanisms of action of these two classes of compounds, providing a framework for potential future comparative studies.
Structural Comparison
| Feature | This compound (Chromone) | Podophyllotoxin (Lignan) |
| Core Skeleton | Chromone (benzopyran-4-one) | Tetrahydronaphthalene lignan |
| Key Functional Groups | Phenolic hydroxyl, methoxy (B1213986), ether linkage | Lactone ring, methoxy groups, chiral centers |
| General Structure | Planar ring system | Complex, non-planar structure with multiple stereocenters |
| Molecular Formula | C16H12O6[1] | C22H22O8 |
| Molecular Weight | 300.26 g/mol [1] | 414.4 g/mol |
Comparative Biological Activity and Mechanism of Action
Due to the absence of specific data for this compound, this section compares the known activities of methoxyflavones/chromones with those of podophyllotoxins.
Table 1: Comparative Cytotoxicity of Methoxyflavones and Podophyllotoxin Derivatives in Cancer Cell Lines
Note: The following table presents representative IC50 values for compounds from each class. Direct comparison is challenging due to variations in experimental conditions and cell lines used.
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Methoxyflavones | Acacetin | MCF-7 | ~25 (24h) | [2][3] |
| 5-Demethylnobiletin | THP-1 | 32.3 (48h) | [2] | |
| 5-Demethylnobiletin | U-937 | 30.4 (48h) | [2] | |
| Podophyllotoxins | Etoposide | Various | 0.1 - 10 | [4] |
| Teniposide | Various | 0.01 - 1 | ||
| Podophyllotoxin | Various | 0.001 - 0.1 |
Mechanism of Action
Podophyllotoxins:
Podophyllotoxin and its derivatives exhibit two primary mechanisms of anticancer activity:
-
Tubulin Polymerization Inhibition: Podophyllotoxin itself binds to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis.
-
Topoisomerase II Inhibition: Semi-synthetic derivatives like etoposide and teniposide do not significantly inhibit tubulin polymerization. Instead, they form a ternary complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA double-strand breaks, cell cycle arrest in the S and G2 phases, and apoptosis.
Methoxyflavones/Chromones:
The anticancer mechanisms of methoxyflavones are more varied and appear to be cell-type and compound-specific. Key reported mechanisms include:
-
Induction of Apoptosis: Methoxyflavones can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins (increasing Bax/Bcl-2 ratio) and activation of caspases.[5]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (G1, S, or G2/M), often by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Pro-survival Signaling Pathways: Methoxyflavones have been shown to inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[5][6]
-
Anti-inflammatory and Antioxidant Effects: Many flavonoids possess anti-inflammatory and antioxidant properties, which may contribute to their overall anticancer effects by reducing the chronic inflammation and oxidative stress that can drive tumorigenesis.
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways affected by podophyllotoxins and methoxyflavones.
References
Evaluating Demethoxy-7-O-methylcapillarisin Against Known Protein Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein kinases are a pivotal class of enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. This has led to the extensive development of protein kinase inhibitors as therapeutic agents. This guide provides a comparative evaluation of Demethoxy-7-O-methylcapillarisin, a natural compound isolated from Artemisia scoparia, against a panel of well-characterized protein kinase inhibitors.
Important Note on Data Availability: As of the date of this publication, extensive searches of scientific literature and databases have not yielded specific data on the direct inhibitory activity of this compound against a broad panel of protein kinases. Consequently, no IC50 values for this compound are available for a direct quantitative comparison. This guide will therefore provide a framework for such a comparison, present available information on this compound's potential biological activities, and offer a detailed comparison with established protein kinase inhibitors.
Profile: this compound
This compound is a phenolic compound naturally occurring in the herb Artemisia scoparia. While direct evidence of its protein kinase inhibitory activity is currently lacking, studies on extracts from Artemisia scoparia and related compounds suggest potential interactions with cellular signaling pathways that are regulated by protein kinases.
For instance, a structurally similar compound, demethoxycurcumin, has been shown to exert its biological effects by modulating key signaling kinases such as AMP-activated protein kinase (AMPK), Akt, and the mammalian target of rapamycin (B549165) (mTOR). These kinases are central regulators of cellular metabolism, growth, and proliferation. The activity of these related compounds suggests a potential, yet unconfirmed, role for this compound in modulating kinase-driven signaling cascades. Further experimental validation is required to elucidate its precise mechanism of action and to quantify its potential inhibitory effects on specific protein kinases.
Comparative Analysis of Known Protein Kinase Inhibitors
To provide a benchmark for the potential evaluation of this compound, this section details the inhibitory profiles of three well-established protein kinase inhibitors with diverse selectivity profiles. The data, including target kinases and their corresponding half-maximal inhibitory concentrations (IC50), are summarized in the table below.
| Inhibitor | Target Kinase(s) | IC50 (nM) |
| Staurosporine | Broad-spectrum (non-selective) | |
| Protein Kinase C (PKC) | 0.7 - 6[1][2] | |
| Protein Kinase A (PKA) | 7 - 15[1][3] | |
| p60v-src Tyrosine Protein Kinase | 6[3] | |
| CaM Kinase II | 20[3] | |
| Phosphorylase Kinase | 3[1] | |
| Sunitinib | Multi-targeted Receptor Tyrosine Kinase Inhibitor | |
| PDGFRβ (Platelet-Derived Growth Factor Receptor β) | 2[4][5] | |
| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | 80[4][5] | |
| c-Kit | Potent Inhibition[4] | |
| FLT3 (Fms-like Tyrosine Kinase 3) | 30 - 250[4] | |
| Gefitinib | Selective EGFR Tyrosine Kinase Inhibitor | |
| EGFR (Epidermal Growth Factor Receptor) | 26 - 57[6] |
IC50 values are indicative and can vary depending on the specific assay conditions.
Experimental Protocols: In Vitro Kinase Inhibition Assay
To determine the inhibitory potential of a compound against a specific protein kinase, a robust and reproducible in vitro assay is essential. The following is a generalized protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining in the reaction as an indicator of kinase activity.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a purified protein kinase.
Materials:
-
Purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
Test compound (dissolved in DMSO)
-
Known kinase inhibitor (positive control)
-
DMSO (vehicle control)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup:
-
Add 5 µL of the diluted test compound, positive control, or vehicle control (DMSO) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.
-
-
Termination and Signal Detection:
-
Add 25 µL of a luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the generation of a luminescent signal.
-
Incubate the plate at room temperature for 10-40 minutes, as recommended by the reagent manufacturer.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The amount of light produced is inversely proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Mandatory Visualizations
The following diagrams illustrate a representative signaling pathway and a typical experimental workflow relevant to the study of protein kinase inhibitors.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target of protein kinase inhibitors like Gefitinib.
Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 3. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Demethoxy-7-O-methylcapillarisin: A Procedural Guide
Demethoxy-7-O-methylcapillarisin is a natural product isolated from herbs of the Artemisia scoparia plant and is classified as a phenol (B47542).[1][2] As with any chemical, it is crucial to handle it with care, assuming it may possess hazardous properties until proven otherwise. This guide is intended to provide essential, immediate safety and logistical information to become a trusted resource for laboratory safety and chemical handling.
Core Safety and Hazard Information
Given the absence of a specific SDS, the hazard profile for this compound should be conservatively based on the general properties of phenol compounds. Standard laboratory safety protocols should be strictly followed.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 61854-37-3 | [4] |
| Molecular Formula | C₁₆H₁₂O₆ | [4] |
| Molecular Weight | 300.26 g/mol | [5] |
| Appearance | Powder | [4] |
| Purity | ≥97.5% (typical) | [4][5] |
| Boiling Point | 529.7 ± 50.0 °C (Predicted) | [5] |
| Density | 1.461 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 6.23 ± 0.40 (Predicted) | [5] |
| LogP | 3.00510 | [5] |
Experimental Protocol for Proper Disposal
This protocol provides a standard operating procedure for the safe disposal of this compound.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.
-
Designated Hazardous Waste Container: A clearly labeled, sealable container compatible with solid chemical waste.
-
Waste Label.
-
Spill Kit: Absorbent materials suitable for chemical spills, and a separate waste bag for spill cleanup materials.
Procedure:
-
Personal Protective Equipment (PPE) Confirmation: Before beginning, ensure all necessary PPE is worn correctly.
-
Waste Segregation:
-
Solid Waste: Collect any unused or waste this compound powder in a designated hazardous waste container. Ensure the container is properly labeled with the chemical name and associated hazards.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. It is best practice to keep halogenated and non-halogenated solvent waste separate.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weighing paper, or gloves, should be placed in a designated solid hazardous waste container.
-
-
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation for waste disposal is completed accurately.
-
Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert nearby personnel.
-
Control and Containment: If it is safe to do so, prevent the spread of the powder. Avoid creating dust.
-
Cleanup:
-
For small spills, carefully sweep up the solid material using absorbent pads or other appropriate materials from a spill kit. Avoid dry sweeping which can generate dust.
-
Place all contaminated cleanup materials into a sealed, labeled bag or container for disposal as hazardous waste.
-
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
Visual Guidance: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Demethoxy-7-O-methylcapillarisin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Demethoxy-7-O-methylcapillarisin, a phenol (B47542) product isolated from the herbs of Artemisia scoparia.[1] Given the absence of a specific Safety Data Sheet (SDS), this document outlines procedures based on general best practices for handling chemical powders in a laboratory setting and inferred potential hazards from structurally similar compounds.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense to minimize exposure. The following table summarizes the recommended PPE for handling this compound, which is supplied as a powder.[2]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Standard laboratory gloves (e.g., Nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder outside of a containment device to prevent inhalation. |
Operational Plan: Safe Handling Protocols
A clear, step-by-step operational plan is essential for consistent and safe handling of chemical compounds.
Preparation:
-
Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and emergency shower are accessible.
-
Have a chemical spill kit readily available.
Handling the Powder:
-
When weighing and transferring the powder, do so in a well-ventilated area or a fume hood to minimize the risk of inhalation.[3]
-
Use a spatula to handle the powder to avoid generating dust.[4]
-
Keep the container tightly closed when not in use to prevent spillage and contamination.[4][5]
Dissolving the Compound:
-
Slowly add the solvent to the powder to avoid splashing.[4]
-
If necessary, use a vortex mixer or sonicator to aid in dissolution.[4]
Post-Handling:
-
Clean the work area and any equipment used.
-
Properly remove and dispose of gloves.
-
Thoroughly wash hands with soap and water.[4]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: The unused this compound should be disposed of as non-halogenated organic solid waste in accordance with local, state, and federal regulations.[6][7]
-
Contaminated Labware (Disposable): Items such as plastic microplates, pipette tips, and tubes that have come into contact with the compound should be disposed of as solid chemical waste.
-
Contaminated Labware (Reusable): Glassware should be rinsed with a suitable solvent, and the rinsate collected as non-halogenated liquid waste. The cleaned glassware can then be washed for reuse.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of in the designated solid waste containers.[4]
All waste containers must be clearly labeled with the contents and the words "Hazardous Waste."[8]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CasNo.61854-37-3 BOC Sciences United States [bocscichem.lookchem.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. benchchem.com [benchchem.com]
- 5. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
